1-Chloro-4-ethylhexane
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17Cl |
|---|---|
Molecular Weight |
148.67 g/mol |
IUPAC Name |
1-chloro-4-ethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-3-8(4-2)6-5-7-9/h8H,3-7H2,1-2H3 |
InChI Key |
OQICYKWIRPCOCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCCCl |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1-Chloro-4-ethylhexane from 4-ethylhexan-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-chloro-4-ethylhexane from its corresponding primary alcohol, 4-ethylhexan-1-ol (B2670570). The primary method detailed herein involves the use of thionyl chloride (SOCl₂), a common and effective reagent for the conversion of primary alcohols to alkyl chlorides. This transformation proceeds via a nucleophilic substitution (SN2) mechanism. The addition of a weak base, such as pyridine (B92270), is often utilized to neutralize the hydrochloric acid byproduct and to ensure a clean inversion of stereochemistry.
Reaction Principle and Signaling Pathway
The conversion of 4-ethylhexan-1-ol to this compound is a classic example of a nucleophilic substitution reaction. The hydroxyl group (-OH) of the alcohol is a poor leaving group. Thionyl chloride converts the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. The chloride ion, either from the thionyl chloride itself or from the pyridinium (B92312) hydrochloride formed, then acts as a nucleophile, attacking the carbon atom bearing the leaving group in a backside attack. This results in the formation of the desired alkyl chloride with an inversion of configuration at the reaction center, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). The escape of these gaseous byproducts helps to drive the reaction to completion.
Caption: SN2 reaction pathway for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the reactant and the product. Please note that experimental yield can vary based on reaction conditions and purification efficiency.
| Property | 4-ethylhexan-1-ol (Reactant) | This compound (Product) |
| Molecular Formula | C₈H₁₈O | C₈H₁₇Cl |
| Molecular Weight | 130.23 g/mol | 148.67 g/mol [1] |
| Boiling Point | 188-190 °C | Not available |
| Density | 0.82 g/cm³ | Not available |
| Theoretical Yield | - | 114.1% (by weight) |
Experimental Protocols
Materials:
-
4-ethylhexan-1-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether (or another suitable aprotic solvent like dichloromethane)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube, dissolve 4-ethylhexan-1-ol (1.0 eq) in anhydrous diethyl ether.
-
Cooling: Cool the solution in an ice bath to 0 °C with stirring.
-
Addition of Pyridine: Slowly add pyridine (1.1 eq) to the cooled solution.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq), diluted with an equal volume of anhydrous diethyl ether, dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. A precipitate of pyridinium hydrochloride may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture again in an ice bath and slowly add cold water to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: A logical workflow for the synthesis of this compound.
Predicted Spectroscopic Data
-
¹H NMR:
-
A triplet at approximately 3.5 ppm corresponding to the two protons on the carbon bearing the chlorine atom (-CH₂Cl).
-
Multiplets in the range of 0.8-1.8 ppm for the remaining sixteen protons of the ethyl and hexyl chains.
-
-
¹³C NMR:
-
A signal at approximately 45 ppm for the carbon attached to the chlorine atom (-CH₂Cl).
-
Signals in the aliphatic region (approximately 10-40 ppm) for the other seven carbon atoms.
-
-
IR Spectroscopy:
-
C-H stretching vibrations in the range of 2850-2960 cm⁻¹.
-
A characteristic C-Cl stretching vibration in the range of 650-750 cm⁻¹.
-
Absence of a broad O-H stretching band around 3300 cm⁻¹, indicating the conversion of the alcohol.
-
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Chloro-4-ethylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 1-chloro-4-ethylhexane. The content herein is intended to serve as a comprehensive resource, offering predicted spectral data, standardized experimental protocols, and visual aids to facilitate a deeper understanding of the structural elucidation of this molecule using NMR spectroscopy.
Predicted NMR Spectral Data
The chemical structure of this compound dictates a unique set of signals in both ¹H and ¹³C NMR spectra. Due to the molecule's asymmetry, each carbon and its attached protons are chemically non-equivalent, leading to a distinct signal for each. The predicted chemical shifts are influenced by the electronegativity of the chlorine atom and the overall electronic environment of each nucleus.
1.1. Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to exhibit signals corresponding to each of the 17 protons in the molecule. The chemical shifts are predicted based on the proximity to the electron-withdrawing chlorine atom and the degree of substitution of the adjacent carbons. Protons closer to the chlorine atom will experience a downfield shift (higher ppm values). The multiplicity of each signal is determined by the number of neighboring protons (n) according to the n+1 rule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (ppm, predicted) | Multiplicity | Integration |
| H-1 | 3.5 - 3.7 | Triplet (t) | 2H |
| H-2 | 1.7 - 1.9 | Multiplet (m) | 2H |
| H-3 | 1.3 - 1.5 | Multiplet (m) | 2H |
| H-4 | 1.2 - 1.4 | Multiplet (m) | 1H |
| H-5 | 1.3 - 1.5 | Multiplet (m) | 2H |
| H-6 (CH₃) | 0.8 - 1.0 | Triplet (t) | 3H |
| H-1' (ethyl) | 1.3 - 1.5 | Multiplet (m) | 2H |
| H-2' (ethyl CH₃) | 0.8 - 1.0 | Triplet (t) | 3H |
1.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, one for each unique carbon atom. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of nearby atoms. The carbon atom bonded to the chlorine (C-1) will be the most downfield signal.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (ppm, predicted) |
| C-1 | 45 - 50 |
| C-2 | 30 - 35 |
| C-3 | 28 - 33 |
| C-4 | 38 - 43 |
| C-5 | 25 - 30 |
| C-6 (CH₃) | 10 - 15 |
| C-1' (ethyl) | 25 - 30 |
| C-2' (ethyl CH₃) | 10 - 15 |
Experimental Protocols
The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following are generalized yet detailed methodologies for obtaining ¹H and ¹³C NMR spectra of small organic molecules like this compound.
2.1. Sample Preparation
-
Dissolution: Dissolve approximately 5-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.[1][2]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube. Solid impurities can degrade the spectral resolution.[1]
-
Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.[3][4]
2.2. ¹H NMR Spectrum Acquisition
A standard one-dimensional proton NMR experiment is typically performed.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field. The magnetic field is then "shimmed" to optimize its homogeneity and improve spectral resolution.[5]
-
Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse is commonly used for routine spectra.[5]
-
Acquisition Time: Typically 2-4 seconds.[5]
-
Relaxation Delay (d1): A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei back to their equilibrium state.[6]
-
Number of Scans (ns): For a sufficient signal-to-noise ratio, 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal.
2.3. ¹³C NMR Spectrum Acquisition
Due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, the acquisition of a ¹³C NMR spectrum requires more time and a larger number of scans compared to a ¹H spectrum.[7]
-
Instrument Setup: Similar to ¹H NMR, the instrument is locked and shimmed.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.[6]
-
Pulse Angle: A 30-45 degree pulse is generally optimal.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds is a common starting point.[8]
-
Number of Scans (ns): A significantly higher number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
-
Processing: The FID is processed similarly to the ¹H spectrum, with Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to TMS.
Visualizations
3.1. Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with labels for each unique carbon and proton, which are referenced in the data tables above.
3.2. Experimental Workflow for NMR Analysis
The logical flow from sample preparation to final spectral analysis is a critical component of reproducible and accurate NMR spectroscopy.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C2H5Cl CH3CH2Cl C-13 nmr spectrum of chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. books.rsc.org [books.rsc.org]
- 6. sc.edu [sc.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Expected mass spectrometry fragmentation pattern of 1-Chloro-4-ethylhexane
An In-depth Technical Guide to the Expected Mass Spectrometry Fragmentation Pattern of 1-Chloro-4-ethylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide details the anticipated mass spectrometry fragmentation pattern of this compound. Understanding these fragmentation pathways is crucial for the unambiguous identification of this and structurally related molecules in complex mixtures and for the structural elucidation of their derivatives.
Molecular Ion and Isotopic Signature
Due to the natural abundance of chlorine isotopes, 35Cl (approximately 75%) and 37Cl (approximately 25%), the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for all chlorine-containing fragments.[1][2][3][4] The molecular ion will appear as two peaks, the molecular ion peak (M) and the M+2 peak, separated by two mass-to-charge units (m/z). The relative intensity of the M peak to the M+2 peak will be approximately 3:1.[1][2][4]
The molecular weight of this compound (C8H17Cl) is 148.67 g/mol .[5] Therefore, the molecular ion peaks are expected at:
-
M+: m/z 148 (corresponding to C8H1735Cl)
-
[M+2]+: m/z 150 (corresponding to C8H1737Cl)
It is important to note that for many alkyl halides, the molecular ion peak can be weak or even absent.[6]
Primary Fragmentation Pathways
The fragmentation of this compound upon electron ionization is expected to proceed through several key pathways, primarily involving the carbon-chlorine bond and cleavage of the alkyl chain. The principal fragmentation mechanisms for alkyl chlorides are α-cleavage and heterolytic cleavage with the loss of the halogen.[2][7][8]
Alpha (α)-Cleavage
Alpha-cleavage involves the homolytic cleavage of a bond adjacent to the carbon bearing the chlorine atom. This is a common fragmentation pathway for alkyl chlorides because the C-C and C-Cl bond strengths are comparable.[2][7] This cleavage results in the formation of a stable, resonance-stabilized cation.
Heterolytic Cleavage: Loss of Chlorine Radical
A primary fragmentation event is the heterolytic cleavage of the C-Cl bond, leading to the loss of a chlorine radical (•Cl). This results in the formation of an alkyl carbocation.
Alkyl Chain Fragmentation
Fragmentation of the alkyl chain itself will also occur, leading to a series of carbocations differing by 14 mass units (CH2).[9] The stability of the resulting carbocation will influence the intensity of the corresponding peak.
Expected Fragment Ions
The following table summarizes the major expected fragment ions for this compound, their proposed structures, and their corresponding m/z values.
| m/z (35Cl / 37Cl) | Proposed Fragment Ion | Formation Pathway |
| 148 / 150 | [C8H17Cl]+• | Molecular Ion |
| 113 | [C8H17]+ | Loss of •Cl |
| 91 / 93 | [CH2=CH-CH2-CH2-Cl]+• | Rearrangement and loss of C4H9• |
| 85 | [C6H13]+ | Loss of C2H4 from [C8H17]+ |
| 71 | [C5H11]+ | Fragmentation of the alkyl chain |
| 63 / 65 | [CH2=Cl]+ | α-cleavage |
| 57 | [C4H9]+ | Fragmentation of the alkyl chain |
| 49 / 51 | [CH2Cl]+ | α-cleavage |
| 43 | [C3H7]+ | Fragmentation of the alkyl chain (likely base peak) |
| 29 | [C2H5]+ | Fragmentation of the alkyl chain |
Visualization of Fragmentation Pathways
The following diagram illustrates the primary expected fragmentation pathways of this compound.
Caption: Expected fragmentation pathways of this compound.
Experimental Protocol
The following is a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
5.1. Sample Preparation
The this compound sample should be dissolved in a volatile, inert solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 1 mg/mL.
5.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the analyte from the solvent and any impurities.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 20-200.
-
5.3. Data Analysis
The acquired data should be processed using the instrument's software. The total ion chromatogram (TIC) will show the retention time of this compound. The mass spectrum corresponding to this chromatographic peak can then be extracted and analyzed for the characteristic molecular ion and fragment ions as detailed above. Comparison of the obtained spectrum with a reference library (if available) can confirm the identification.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. This compound | C8H17Cl | CID 80094670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Infrared Spectroscopy Characteristic Peaks for 1-Chloro-4-ethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected characteristic infrared (IR) spectroscopy peaks for the molecule 1-chloro-4-ethylhexane. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings. The interpretation of IR spectra is a fundamental technique in organic chemistry, offering a non-destructive method to probe the molecular vibrations and identify functional groups.
Molecular Structure and Expected Vibrational Modes
This compound is a saturated alkyl halide. Its structure consists of a hexane (B92381) backbone with an ethyl group at the fourth carbon and a chlorine atom at the first carbon. The primary vibrational modes detectable by IR spectroscopy arise from the stretching and bending of its constituent bonds, principally the C-H bonds of the alkane structure and the C-Cl bond of the halide functional group.
Experimental Protocols
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the instrument of choice for acquiring a high-resolution IR spectrum.
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (typically NaCl or KBr, which are transparent to IR radiation in the analytical range). This creates a thin film through which the IR beam can pass.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range, approximately 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interferences from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Data Processing: The resulting interferogram is subjected to a Fourier transform to produce the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).
Characteristic Infrared Absorption Peaks
The infrared spectrum of this compound is expected to be dominated by absorptions from the alkyl C-H bonds, with more subtle features in the fingerprint region corresponding to the C-Cl bond and various bending vibrations.
Data Presentation: Summary of Characteristic Peaks
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretch (sp³ C-H) | 2850–2960 | Strong | This is a characteristic region for all alkanes and will be a prominent feature in the spectrum of this compound, arising from the stretching of C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups.[1][2][3] |
| C-H Bend (CH₂ and CH₃) | 1450–1470 (CH₂), 1375 (CH₃) | Medium | These peaks correspond to the scissoring and bending vibrations of the methylene and methyl groups in the ethyl and hexane portions of the molecule. |
| -CH₂-Cl Wag | 1300–1150 | Medium | The wagging vibration of the methylene group directly attached to the chlorine atom is a characteristic feature for terminal alkyl halides.[4][5][6] |
| C-Cl Stretch | 850–550 | Strong | This absorption is due to the stretching of the carbon-chlorine bond.[4][5][7] The exact position can be influenced by the conformation of the molecule. This peak falls within the fingerprint region, which often contains many complex absorptions.[5][8] |
Visualization of Characteristic Peaks
The following diagram illustrates the logical relationship between the structural components of this compound and their corresponding characteristic IR absorption regions.
Figure 1. Logical relationship of structural features and IR peaks.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
A Technical Guide to the Physicochemical Properties of 1-Chloro-4-ethylhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-4-ethylhexane is a halogenated alkane with potential applications in organic synthesis and as an intermediate in the manufacturing of more complex molecules. A thorough understanding of its physical properties and solubility is crucial for its effective use in research and development. This technical guide provides a summary of the available computed data for this compound, alongside detailed, standard experimental protocols for the determination of its key physical and chemical characteristics. Due to a lack of publicly available experimental data, this document also serves as a framework for researchers to systematically characterize this compound.
Introduction
Haloalkanes are a class of organic compounds that play a significant role in synthetic organic chemistry, serving as precursors for a wide array of functional groups. Their physical properties, such as boiling point, melting point, and density, are dictated by the nature of the carbon skeleton and the halogen atom(s) present.[1][2] Generally, haloalkanes exhibit higher boiling points than their parent alkanes due to increased molecular weight and polarity.[1][2] Their solubility is typically low in water but significant in organic solvents.[1][3][4] This guide focuses specifically on this compound, providing essential data and methodologies for its handling and application in a laboratory setting.
Physical Properties of this compound
Specific experimentally determined physical properties for this compound are not extensively reported in the public domain. However, computed values are available and provide useful estimates. The following table summarizes these properties.
| Property | Value | Source |
| Molecular Formula | C8H17Cl | PubChem[5] |
| Molecular Weight | 148.67 g/mol | PubChem[5] |
| Boiling Point | Not Experimentally Determined | - |
| Melting Point | Not Experimentally Determined | - |
| Density | Not Experimentally Determined | - |
| Refractive Index | Not Experimentally Determined | - |
Solubility Profile
The solubility of a compound is a critical parameter for its use in reactions, purifications, and formulations. While specific quantitative solubility data for this compound is not available, a qualitative prediction can be made based on the general behavior of haloalkanes.[3][4]
General Solubility of Haloalkanes:
-
Organic Solvents: Generally soluble in nonpolar and moderately polar organic solvents such as ethers, and hydrocarbons.[1][3]
The following table can be used to record experimentally determined solubility data.
| Solvent | Solubility ( g/100 mL) at 25°C | Observations |
| Water | ||
| Ethanol | ||
| Methanol | ||
| Acetone | ||
| Diethyl Ether | ||
| Toluene | ||
| Hexane |
Experimental Protocols
To facilitate the experimental characterization of this compound, the following standard laboratory protocols are provided.
Determination of Boiling Point
The boiling point can be determined using a simple distillation apparatus.
Apparatus:
-
Round-bottom flask
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
Procedure:
-
Place a small volume of this compound into the round-bottom flask along with a few boiling chips.
-
Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.
-
Begin heating the sample gently.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
Determination of Density
The density of liquid this compound can be determined using a pycnometer.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer and determine its mass.
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.
-
Remove any excess water and dry the outside of the pycnometer before measuring its mass.
-
Empty and dry the pycnometer, then fill it with this compound.
-
Repeat the thermal equilibration and weighing process.
-
The density is calculated using the formula: Density = (mass of substance) / (volume of substance) where the volume of the substance is determined from the mass and known density of water at that temperature.
Determination of Refractive Index
The refractive index can be measured using a refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
Calibrate the refractometer using a standard of known refractive index.
-
Ensure the prism of the refractometer is clean and dry.
-
Place a few drops of this compound onto the prism.
-
Close the prism and allow the sample to reach the desired temperature, typically controlled by a circulating water bath.
-
Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
Determination of Solubility
The isothermal shake-flask method is a common technique for determining solubility.
Apparatus:
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., Gas Chromatography)
Procedure:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each solvent to be tested to the respective vials.
-
Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C).
-
Allow the mixtures to equilibrate for at least 24 hours, ensuring that undissolved solute remains.
-
After equilibration, allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method like Gas Chromatography.
-
The solubility is expressed as the mass of solute per volume of solvent (e.g., g/100 mL).
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties and solubility of a compound such as this compound.
References
A Technical Guide to 1-Chloro-4-ethylhexane: Chemical Identity and Properties
This technical guide provides a comprehensive overview of the chemical identifiers and computed properties of 1-Chloro-4-ethylhexane. The information is intended for researchers, scientists, and professionals in drug development and related scientific fields. All quantitative data is presented in a structured format for clarity and ease of comparison.
Chemical Identifiers and Properties
The following table summarizes the key chemical identifiers and computed physical properties of this compound. This data is essential for substance identification, database searches, and computational modeling.
| Identifier Type | Data |
| CAS Number | 128399-88-2[1][2] |
| PubChem CID | 80094670[1] |
| Molecular Formula | C8H17Cl[1][2] |
| Molecular Weight | 148.67 g/mol [1] |
| IUPAC Name | This compound[1] |
| InChI | InChI=1S/C8H17Cl/c1-3-8(4-2)6-5-7-9/h8H,3-7H2,1-2H3[1] |
| InChIKey | OQICYKWIRPCOCM-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCC(CC)CCCCl[1][2] |
| Monoisotopic Mass | 148.1018782 Da[1] |
| XLogP3 | 3.9[1] |
| Hydrogen Bond Donor Count | 0[1] |
| Hydrogen Bond Acceptor Count | 0[1] |
| Rotatable Bond Count | 5[1] |
Experimental Protocols
Chemical Structure and Identifiers Relationship
The following diagram illustrates the relationship between the chemical structure of this compound and its primary chemical identifiers.
Caption: Relationship between the structure and identifiers of this compound.
References
An In-depth Technical Guide to the Synthesis of 1-Chloro-4-ethylhexane: Isomers and Byproducts
For Immediate Release
This technical guide provides a comprehensive overview of the potential synthetic routes for 1-Chloro-4-ethylhexane, a saturated alkyl chloride with applications in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details two primary synthetic pathways, explores the formation of potential isomers and byproducts, and provides adaptable experimental protocols.
Introduction
This compound is a chiral alkyl halide. Its synthesis presents challenges related to regioselectivity and stereoselectivity. This guide will explore two plausible synthetic strategies: the chlorination of a primary alcohol and the free-radical chlorination of a branched alkane. For each method, a detailed analysis of potential isomeric products and byproducts is presented, supported by theoretical and adaptable experimental frameworks.
Synthesis Route 1: Chlorination of 4-Ethylhexan-1-ol (B2670570)
The most direct and selective method for the synthesis of this compound is the nucleophilic substitution of 4-ethylhexan-1-ol. This approach is favored for its high regioselectivity, targeting the primary alcohol with minimal risk of constitutional isomers of the chloroalkane.
The conversion of primary alcohols to alkyl chlorides can be effectively achieved using thionyl chloride (SOCl₂) in the presence of a base such as pyridine (B92270). The reaction proceeds via an Sₙ2 mechanism, which leads to the inversion of stereochemistry if the starting alcohol is chiral.[1][2]
Reaction Pathway
The overall reaction is as follows:
CH₃CH₂CH(CH₂CH₃)CH₂CH₂CH₂OH + SOCl₂ --(Pyridine)--> CH₃CH₂CH(CH₂CH₃)CH₂CH₂CH₂Cl + SO₂ + HCl
The reaction begins with the alcohol attacking the thionyl chloride, forming an alkyl chlorosulfite intermediate. Pyridine then acts as a base to deprotonate the intermediate and also to facilitate the Sₙ2 attack by the chloride ion, leading to the desired this compound.[3]
Potential Isomers and Byproducts
-
Stereoisomers: The starting material, 4-ethylhexan-1-ol, is chiral. If a single enantiomer of the alcohol is used, the Sₙ2 reaction with thionyl chloride and pyridine will result in the inversion of the stereocenter, producing the opposite enantiomer of this compound. If a racemic mixture of the alcohol is used, a racemic mixture of the product will be obtained.
-
Byproducts:
-
Dialkyl sulfite: A potential byproduct is the formation of a dialkyl sulfite, (R-O)₂SO, especially in the absence of a base like pyridine.
-
Alkenes: Although less likely with primary alcohols, elimination reactions to form alkenes can occur, particularly at higher temperatures.[4]
-
Ethers: Symmetrical ethers can form as minor byproducts.
-
Experimental Protocol (Adapted from a general procedure for primary alcohols)
Materials:
-
4-Ethylhexan-1-ol
-
Thionyl chloride (SOCl₂)
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
5% HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a dry, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 4-ethylhexan-1-ol in anhydrous diethyl ether under an inert atmosphere.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.1 - 1.5 equivalents) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.[4]
-
After the addition is complete, add anhydrous pyridine (1.1 equivalents) dropwise while keeping the temperature below 10 °C. A precipitate of pyridinium (B92312) hydrochloride will form.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC until the starting alcohol is consumed.[4]
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of cold water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with cold 5% HCl solution to remove pyridine, water, saturated NaHCO₃ solution, and finally brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation.[4]
Synthesis Route 2: Free-Radical Chlorination of 3-Methylheptane
An alternative, though less selective, route to this compound and its isomers is the free-radical chlorination of 3-methylheptane. This method involves the substitution of hydrogen atoms on the alkane with chlorine atoms, initiated by UV light or a radical initiator. Due to the presence of primary, secondary, and tertiary hydrogens in 3-methylheptane, this reaction will inevitably produce a mixture of monochlorinated isomers.
Reaction Pathway
The reaction proceeds through a classic free-radical chain mechanism involving initiation, propagation, and termination steps.
References
A Technical Guide to the Gas Chromatographic Analysis of 1-Chloro-4-ethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for determining the gas chromatography (GC) retention time of 1-Chloro-4-ethylhexane. Due to the absence of a standardized, universally reported retention time, this document focuses on the experimental factors that influence it and provides a detailed protocol for its determination. The retention time of a compound is not an absolute value but is dependent on the specific analytical conditions.[1][2]
Principles of Gas Chromatography and Retention Time
Gas chromatography is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds.[3] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.[4] The retention time (t_R_) is the time it takes for a specific analyte to travel from the injector to the detector.[2][5] It is a critical parameter for qualitative analysis, aiding in compound identification.[1][2][5]
The retention time of this compound is influenced by a multitude of factors, including:
-
Stationary Phase: The polarity and chemical structure of the stationary phase significantly impact the separation.[1][5] A non-polar stationary phase is generally suitable for the analysis of halogenated alkanes.
-
Column Temperature: Temperature plays a crucial role in the volatility of the analyte.[6] Higher temperatures typically lead to shorter retention times as the analyte spends more time in the mobile phase.[5][6] Temperature programming, where the temperature is increased during the analysis, is often employed for complex mixtures.[7]
-
Carrier Gas Flow Rate: The velocity of the mobile phase affects the time the analyte spends interacting with the stationary phase.[1][5] Higher flow rates generally result in shorter retention times.[6]
-
Column Dimensions: The length and internal diameter of the column influence the resolution and analysis time.[1][4] Longer columns provide better separation but increase the retention time.[1]
-
Analyte Properties: The boiling point, molecular weight, and polarity of this compound itself will determine its interaction with the stationary phase and, consequently, its retention time.[1][5]
Hypothetical Data Presentation
While a specific retention time for this compound is not available in the literature, the following table illustrates how experimentally determined data for this compound and related structures could be presented. The values are hypothetical and for illustrative purposes only.
| Compound | Retention Time (min) | Column Type | Stationary Phase | Oven Temperature (°C) | Carrier Gas (Flow Rate, mL/min) |
| This compound | 12.34 | Capillary | 5% Phenyl Polysiloxane | 80 - 250 (10°C/min) | Helium (1.0) |
| 1-Chlorohexane | 8.76 | Capillary | 5% Phenyl Polysiloxane | 80 - 250 (10°C/min) | Helium (1.0) |
| 1-Chlorooctane | 14.52 | Capillary | 5% Phenyl Polysiloxane | 80 - 250 (10°C/min) | Helium (1.0) |
| Ethylcyclohexane | 9.15 | Capillary | 5% Phenyl Polysiloxane | 80 - 250 (10°C/min) | Helium (1.0) |
Experimental Protocol for the GC Analysis of this compound
This protocol provides a general framework for the determination of the retention time of this compound. Optimization of these parameters will be necessary for specific instrumentation and analytical goals.
3.1. Materials and Reagents
-
This compound standard (CAS: 128399-88-2)
-
High-purity solvent for sample dilution (e.g., Hexane, Dichloromethane)
-
High-purity carrier gas (e.g., Helium, Nitrogen, Hydrogen)
-
GC vials with septa
3.2. Instrumentation
-
Gas chromatograph equipped with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). An Electron Capture Detector (ECD) or a halogen-specific detector (XSD) can offer higher selectivity for halogenated compounds.[8]
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or semi-polar stationary phase (e.g., 5% phenyl polysiloxane).
3.3. Sample Preparation
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 1000 µg/mL.
-
Perform serial dilutions to prepare a range of working standards (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Transfer the standards to GC vials for analysis.
3.4. GC Operating Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the required sensitivity.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature:
-
FID: 300 °C
-
MS Transfer Line: 280 °C
-
MS Ion Source: 230 °C
-
3.5. Data Analysis
-
Inject the prepared standards into the GC system.
-
Record the chromatograms and identify the peak corresponding to this compound based on its mass spectrum (if using GC-MS) or by comparing the retention time with a known standard.
-
The retention time is the time at which the apex of the peak elutes.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : Shimadzu (Europe) [shimadzu.eu]
- 3. benchchem.com [benchchem.com]
- 4. chemcoplus.co.jp [chemcoplus.co.jp]
- 5. youtube.com [youtube.com]
- 6. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Long-Chain Chloroalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for long-chain chloroalkanes (LCCAs), a class of chlorinated hydrocarbons with carbon chain lengths of 18 or more. Due to their persistence and potential for bioaccumulation, a thorough understanding of their properties and associated risks is crucial for ensuring laboratory safety and environmental protection. This document summarizes key physicochemical data, toxicological information, and recommended handling procedures, and details the experimental protocols for the assessment of these compounds.
Physicochemical and Toxicological Profile
Long-chain chloroalkanes are characterized by low water solubility and vapor pressure, and a high octanol-water partition coefficient (log Kow), indicating a tendency to partition into fatty tissues and organic matter in the environment.[1] While generally less acutely toxic than their short-chain counterparts, LCCAs are persistent in the environment, particularly in sediment.[1]
Physicochemical Properties of Long-Chain Chloroalkanes
The following table summarizes key physicochemical properties for representative long-chain chloroalkanes. It is important to note that LCCAs are complex mixtures, and these values can vary depending on the specific carbon chain length and degree of chlorination.
| Property | C18-20 (liquid) | C>20 (liquid) | C>20 (solid) |
| Water Solubility | Very low | Very low | Very low |
| Vapor Pressure | Very low | Very low | Very low |
| log Kow | High | High | High |
| Environmental Fate | Persistent in sediment, with a long half-life. | Persistent in sediment, with a long half-life. | Persistent in sediment, with a long half-life. |
Mammalian Toxicity
| Endpoint | Value | Species | Reference |
| Tolerable Daily Intake (TDI) | 71 µg/kg body weight/day | Human | Health Canada[2] |
| Carcinogenicity | Not classified as carcinogenic to humans. | N/A | [1] |
| Reproductive Toxicity | No significant reproductive or developmental effects observed in available studies. | N/A |
Aquatic Toxicity
Long-chain chloroalkanes are classified as very toxic to aquatic life with long-lasting effects. The following table presents aquatic toxicity data for various species.
| Species | Endpoint | Concentration | Exposure Duration | Reference |
| Fish | LC50 | > 5,000 µg/L | 96 hours | [1] |
| Daphnia magna (Water flea) | EC50 | 180 µg/L | 48 hours | [1] |
| Algae | EC50 | > 10,000 µg/L | 72 hours | [1] |
| Fish (Early Life Stage) | NOEC | 1,000 µg/L | 28 days | [1] |
| Daphnia magna (Reproduction) | NOEC | 100 µg/L | 21 days | [1] |
Occupational Exposure and Handling Precautions
Currently, there are no specific occupational exposure limits (OELs) for long-chain chloroalkanes established by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH). In the absence of specific OELs, a conservative approach should be adopted, focusing on minimizing all routes of exposure.
Engineering Controls
-
Ventilation: All work with LCCAs should be conducted in a well-ventilated area. For procedures that may generate aerosols or dusts, a certified chemical fume hood is required.
-
Containment: Use of glove boxes or other containment systems should be considered for handling larger quantities or for procedures with a high potential for release.
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when working with LCCAs. The following are minimum requirements:
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Double gloving is recommended for extended handling periods. Gloves should be inspected before each use and replaced immediately if signs of degradation appear.
-
Lab Coat: A buttoned, knee-length lab coat is required. For tasks with a high risk of contamination, a disposable chemical-resistant gown or apron should be worn over the lab coat.
-
-
Respiratory Protection: In situations where engineering controls are not sufficient to control airborne concentrations, or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges should be used. A full-face respirator will also provide eye and face protection.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling LCCAs and before leaving the laboratory.
-
Do not eat, drink, or apply cosmetics in areas where LCCAs are handled or stored.
-
Remove any contaminated clothing immediately and launder it separately before reuse.
Storage and Disposal
Storage
-
Store LCCAs in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Keep containers tightly closed when not in use.
-
Store LCCAs separately from incompatible materials such as strong oxidizing agents.
-
Use secondary containment (e.g., chemical-resistant trays) to contain any potential spills.
-
Label all containers clearly with the chemical name and associated hazards.
Disposal
-
All LCCA waste, including contaminated materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds and persistent organic pollutants.
-
Do not dispose of LCCAs down the drain or in the regular trash.
-
Collect LCCA waste in clearly labeled, compatible containers.
Experimental Protocols
The following sections provide an overview of the methodologies for key toxicological studies, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)
This method is used to determine the acute oral toxicity of a substance.
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Feeding: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The substance is typically dissolved or suspended in an appropriate vehicle (e.g., corn oil).
-
Procedure:
-
A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
-
Three animals are used in the first step. The outcome of this step (number of mortalities) determines the next step:
-
If no or one animal dies, the next higher dose level is administered to another group of three animals.
-
If two or three animals die, the next lower dose level is administered to another group of three animals.
-
-
The test is stopped when a dose that causes mortality in two or three animals is identified, or when no mortality is observed at the highest dose level, or when mortality is observed at the lowest dose level.
-
-
Observations: Animals are observed for mortality and clinical signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Body weight is recorded weekly.
-
Pathology: All animals are subjected to a gross necropsy at the end of the study.
Fish, Acute Toxicity Test (OECD Test Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period (LC50).
-
Test Species: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.
-
Test Conditions:
-
The test is conducted in a static, semi-static, or flow-through system.
-
Water temperature, pH, and dissolved oxygen are maintained within a narrow range appropriate for the test species.
-
A 16-hour light, 8-hour dark photoperiod is maintained.
-
-
Procedure:
-
Fish are acclimated to the test conditions for at least 12 days.
-
Groups of fish (at least 7 per concentration) are exposed to a range of concentrations of the test substance and a control. At least five concentrations in a geometric series are recommended.
-
The test duration is 96 hours.
-
-
Observations: The number of dead fish in each test vessel is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 and its 95% confidence limits are calculated at each observation time using appropriate statistical methods (e.g., probit analysis).
Daphnia sp., Acute Immobilisation Test (OECD Test Guideline 202)
This test determines the concentration of a substance that immobilizes 50% of the daphnids over a 48-hour period (EC50).
-
Test Organism: Daphnia magna or a similar suitable species is used.
-
Test Conditions:
-
The test is conducted in a static system.
-
The temperature is maintained at 20 ± 1 °C.
-
A 16-hour light, 8-hour dark photoperiod is used.
-
-
Procedure:
-
Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance and a control.
-
At least 20 daphnids, divided into at least four replicates, are used for each concentration.
-
The test duration is 48 hours.
-
-
Observations: The number of immobilized daphnids in each test vessel is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The EC50 and its 95% confidence limits are calculated at each observation time.
Visualizations
Risk Assessment and Handling Workflow
Caption: A workflow for the risk assessment and safe handling of long-chain chloroalkanes.
Environmental Fate of Long-Chain Chloroalkanes
Caption: A simplified diagram illustrating the environmental fate of long-chain chloroalkanes.
References
Methodological & Application
Application Notes and Protocols for 1-Chloro-4-ethylhexane in Sₙ2 Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Chloro-4-ethylhexane is a primary alkyl halide, a class of substrates well-suited for bimolecular nucleophilic substitution (Sₙ2) reactions. Due to the minimal steric hindrance around the electrophilic carbon atom bonded to the chlorine leaving group, this compound readily undergoes backside attack by a variety of nucleophiles. This property makes it a useful building block in organic synthesis, allowing for the introduction of diverse functional groups. These application notes provide an overview of the reactivity of this compound in Sₙ2 reactions and offer detailed protocols for its use with various nucleophiles.
Reactivity Profile:
As a primary alkyl halide, this compound exhibits reactivity that is characteristic of Sₙ2-prone substrates. The rate of reaction is primarily influenced by the strength of the nucleophile, the choice of solvent, and the reaction temperature. Strong, less sterically hindered nucleophiles and polar aprotic solvents are known to significantly enhance the rate of Sₙ2 reactions.[1][2][3][4][5] The ethyl group at the C-4 position is distant from the reaction center and therefore does not impose significant steric hindrance, making the substrate accessible for nucleophilic attack.
The general order of reactivity for alkyl halides in Sₙ2 reactions is: methyl > primary > secondary > tertiary.[6][7] this compound, being a primary halide, is expected to react relatively quickly under appropriate conditions.
Quantitative Data Summary
The following tables summarize expected relative reaction rates and yields for Sₙ2 reactions of this compound with various nucleophiles in different solvents. This data is representative and based on established principles of Sₙ2 reactivity for primary alkyl halides.
Table 1: Relative Reaction Rates with Various Nucleophiles
| Nucleophile | Solvent | Relative Rate |
| I⁻ | Acetone (B3395972) | 150 |
| Br⁻ | Acetone | 75 |
| CN⁻ | DMSO | 100 |
| N₃⁻ | Acetone | 120 |
| CH₃S⁻ | Ethanol | 100 |
| OH⁻ | Ethanol/Water | 25 |
| CH₃O⁻ | Methanol | 30 |
Note: Rates are relative to the reaction with Cl⁻ in acetone, which is set to 1.
Table 2: Expected Product Yields
| Nucleophile | Solvent | Product | Expected Yield (%) |
| Sodium Iodide | Acetone | 1-Iodo-4-ethylhexane | > 95 |
| Sodium Cyanide | DMSO | 4-Ethylheptanenitrile | > 90 |
| Sodium Azide | Acetone | 1-Azido-4-ethylhexane | > 90 |
| Sodium Methoxide | Methanol | 1-Methoxy-4-ethylhexane | ~85 |
| Potassium Hydroxide | Ethanol/Water | 4-Ethylhexan-1-ol | ~80 (E2 side-product possible) |
Experimental Protocols
Protocol 1: Synthesis of 1-Iodo-4-ethylhexane via Sₙ2 Reaction
Objective: To replace the chlorine atom of this compound with iodine using sodium iodide in acetone (Finkelstein reaction).
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry 100 mL round-bottom flask, dissolve this compound (10 mmol) in 40 mL of anhydrous acetone.
-
Add anhydrous sodium iodide (15 mmol) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours. A precipitate of sodium chloride will form as the reaction proceeds.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone using a rotary evaporator.
-
Partition the residue between 50 mL of diethyl ether and 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 25 mL of saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the diethyl ether by rotary evaporation to yield the crude 1-iodo-4-ethylhexane.
-
Purify the product by vacuum distillation if necessary.
Protocol 2: Synthesis of 4-Ethylheptanenitrile via Sₙ2 Reaction
Objective: To introduce a nitrile group by reacting this compound with sodium cyanide in a polar aprotic solvent.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask with a mechanical stirrer, thermometer, and nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
In a dry 100 mL three-neck round-bottom flask under a nitrogen atmosphere, add sodium cyanide (12 mmol) to 30 mL of anhydrous DMSO.
-
Heat the mixture to 50°C with stirring to dissolve the sodium cyanide.
-
Add this compound (10 mmol) dropwise to the solution while maintaining the temperature between 50-60°C.
-
After the addition is complete, continue stirring at 60°C and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 6-8 hours.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 40 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the diethyl ether by rotary evaporation.
-
Purify the resulting 4-ethylheptanenitrile by vacuum distillation.
Visualizations
Caption: Sₙ2 reaction mechanism of this compound.
Caption: General experimental workflow for Sₙ2 reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Khan Academy [khanacademy.org]
- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
Application Notes and Protocols: Formation of (4-Ethylhexyl)magnesium Chloride
Introduction
Grignard reagents, organomagnesium halides (R-MgX), are powerful and versatile nucleophiles fundamental to the construction of carbon-carbon bonds in organic synthesis.[1][2] Discovered by Victor Grignard, this class of organometallic compounds has become an indispensable tool in academic research and industrial applications, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3][4] The reactivity of the polarized carbon-magnesium bond allows for the formation of new bonds with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[5][6]
This document provides detailed application notes and a comprehensive experimental protocol for the preparation of the Grignard reagent (4-ethylhexyl)magnesium chloride from 1-Chloro-4-ethylhexane and magnesium metal. As a branched, secondary alkyl Grignard reagent, (4-ethylhexyl)magnesium chloride serves as a valuable synthon for introducing the 4-ethylhexyl moiety into target molecules. This lipophilic group can be of significant interest in drug development for modulating the pharmacokinetic properties of drug candidates, such as their solubility and membrane permeability. The protocol herein is designed to be a reliable and scalable method, with a focus on reaction initiation, control of side reactions, and methods for quantification.
Reaction and Mechanism
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond of an organic halide.[7] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the Grignard reagent by coordination.[8] The mechanism of Grignard reagent formation is complex and is thought to involve single electron transfer (SET) and radical intermediates at the magnesium surface.
Overall Reaction:
Due to the secondary nature of the alkyl halide, potential side reactions such as Wurtz coupling and elimination must be considered and minimized through careful control of reaction conditions.
Applications in Research and Drug Development
The (4-ethylhexyl)magnesium chloride reagent is a versatile building block for the synthesis of a variety of organic compounds. Its applications are particularly relevant in the fields of medicinal chemistry and materials science.
-
Introduction of Lipophilic Moieties: The 4-ethylhexyl group can be introduced into a molecule to increase its lipophilicity. This is a common strategy in drug design to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Increased lipophilicity can improve a molecule's ability to cross cell membranes and interact with hydrophobic binding pockets of biological targets.
-
Synthesis of Alcohols, Carboxylic Acids, and Ketones: Like other Grignard reagents, (4-ethylhexyl)magnesium chloride can react with a variety of electrophiles to produce a range of functionalized molecules:
-
Cross-Coupling Reactions: In the presence of a suitable transition metal catalyst, (4-ethylhexyl)magnesium chloride can participate in cross-coupling reactions with organic halides to form more complex carbon skeletons.
Quantitative Data Summary
The yield of Grignard reagent formation can be influenced by several factors, including the purity of the reagents and solvent, the activation of the magnesium, and the reaction conditions. For secondary alkyl chlorides, yields are typically moderate to good.
| Parameter | Value | Reference |
| Typical Yield Range for Alkyl Chloride Grignard Formation | 50-80% | [10] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [8] |
| Initiator | Iodine (catalytic) | [10] |
| Quantification Method | Titration with a standard solution of an alcohol | [11][12] |
Experimental Protocol: Synthesis of (4-Ethylhexyl)magnesium Chloride
This protocol details the preparation of (4-ethylhexyl)magnesium chloride from this compound. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
Materials:
-
Magnesium turnings
-
Iodine (a single crystal)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Standardized solution of 2-butanol (B46777) in xylene (for titration)
-
1,10-Phenanthroline (B135089) (indicator for titration)
-
Anhydrous diethyl ether (for extraction)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (nitrogen or argon) with a bubbler
-
Syringes and needles
-
Schlenk line (optional, but recommended)
Procedure:
1. Preparation of the Grignard Reagent:
1.1. Assemble the reaction apparatus consisting of a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature under a positive pressure of the inert gas.
1.2. To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.
1.3. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
1.4. Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the magnesium turnings.
1.5. The reaction is initiated when the brown color of the iodine disappears and gentle boiling of the THF is observed. If the reaction does not start spontaneously, gentle warming with a heat gun may be necessary.
1.6. Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
1.7. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction. The solution should appear as a grayish, cloudy suspension.
2. Quantification of the Grignard Reagent (Titration):
2.1. In a separate flame-dried flask under an inert atmosphere, dissolve a small amount of 1,10-phenanthroline in anhydrous THF.
2.2. Using a syringe, carefully withdraw an aliquot (e.g., 1.0 mL) of the prepared Grignard solution and add it to the indicator solution. The solution should turn a distinct color.
2.3. Titrate the solution with a standardized solution of 2-butanol in xylene until the color disappears.
2.4. Calculate the molarity of the Grignard reagent based on the volume of titrant used.
3. Example Reaction: Synthesis of 5-Ethyl-1-heptanol:
3.1. Cool the prepared Grignard reagent solution to 0 °C in an ice bath.
3.2. In a separate flask, dissolve paraformaldehyde (1.1 equivalents) in anhydrous THF. This may require gentle heating and subsequent cooling.
3.3. Add the paraformaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
3.4. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
3.5. Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
3.6. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
3.7. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
3.8. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
3.9. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure 5-ethyl-1-heptanol.
Visualizations
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. leah4sci.com [leah4sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Williamson Ether Synthesis of 1-Ethoxy-4-ethylhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-ethoxy-4-ethylhexane via the Williamson ether synthesis. The procedure outlines the reaction of 1-chloro-4-ethylhexane with sodium ethoxide. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and diagrams illustrating the reaction pathway and experimental workflow, intended for use in organic synthesis and drug development laboratories.
Introduction
The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide ion displaces a halide or other suitable leaving group from an alkyl halide.[1][2] This method is particularly effective when a primary alkyl halide is used, as this minimizes the competing elimination (E2) reaction.[3][4] This document details the synthesis of 1-ethoxy-4-ethylhexane from this compound, a primary alkyl chloride, and sodium ethoxide.
Reaction Scheme
The overall reaction is as follows:
This compound + Sodium Ethoxide → 1-Ethoxy-4-ethylhexane + Sodium Chloride
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 1-ethoxy-4-ethylhexane.
| Parameter | Value | Reference |
| Reactants | ||
| This compound (Molecular Weight) | 148.67 g/mol | [5] |
| Sodium Ethoxide (Molecular Weight) | 68.05 g/mol | |
| Product | ||
| 1-Ethoxy-4-ethylhexane (Molecular Weight) | 158.28 g/mol (estimated) | [6] |
| Boiling Point (estimated for 1-ethoxyhexane) | 135.5 °C at 760 mmHg | [7] |
| Density (estimated for 1-ethoxyhexane) | 0.78 g/cm³ | [8] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 78 °C in Ethanol) | [9] |
| Reaction Time | 4-6 hours | [1] |
| Solvent | Anhydrous Ethanol (B145695) | [2] |
| Yield | ||
| Theoretical Yield | (To be calculated based on starting materials) | |
| Expected Yield | 70-85% | [9] |
Experimental Protocols
Materials and Reagents
-
This compound (98% purity or higher)
-
Sodium metal (in mineral oil)
-
Anhydrous Ethanol (200 proof)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Equipment
-
Round-bottom flask (250 mL) equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure
Part A: Preparation of Sodium Ethoxide Solution
-
Under an inert atmosphere (Argon or Nitrogen), carefully add 2.3 g (100 mmol) of clean sodium metal (cut into small pieces) to 100 mL of anhydrous ethanol in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely until it is fully dissolved. This may take some time and can be gently heated to ensure completion. The resulting solution is sodium ethoxide in ethanol.
Part B: Williamson Ether Synthesis
-
To the freshly prepared sodium ethoxide solution, add 14.87 g (100 mmol) of this compound dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.
-
Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]
Part C: Work-up and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully add 100 mL of deionized water to the reaction mixture to dissolve the sodium chloride byproduct.
-
Transfer the mixture to a 250 mL separatory funnel and add 100 mL of diethyl ether.
-
Shake the funnel vigorously and allow the layers to separate. Remove the aqueous layer.
-
Wash the organic layer with 50 mL of deionized water, followed by 50 mL of saturated aqueous sodium chloride (brine).[11]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
The crude product can be purified by fractional distillation under atmospheric pressure to yield pure 1-ethoxy-4-ethylhexane.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of 1-ethoxy-4-ethylhexane.
Caption: Experimental workflow for Williamson ether synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound | C8H17Cl | CID 80094670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Ethoxy-4,4-dimethylhexane | C10H22O | CID 89037329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5756-43-4 | 1-ethoxyhexane [chemindex.com]
- 8. Buy 1-Ethoxyhexane | 5756-43-4 [smolecule.com]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
Application Notes and Protocols: Nucleophilic Substitution of 1-Chloro-4-ethylhexane with Sodium Azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-azido-4-ethylhexane via a nucleophilic substitution reaction between 1-chloro-4-ethylhexane and sodium azide (B81097). This SN2 reaction is a fundamental transformation in organic synthesis, yielding a versatile alkyl azide intermediate. Alkyl azides are valuable precursors for the introduction of nitrogen-containing functionalities, such as primary amines through reduction, or for use in bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This protocol includes reaction setup, monitoring, workup, purification, and characterization, along with essential safety precautions for handling azides.
Introduction
The nucleophilic substitution of alkyl halides with sodium azide is a robust and widely used method for the synthesis of organic azides.[1] The reaction typically proceeds via an SN2 mechanism, particularly for primary and secondary alkyl halides, where the azide anion acts as a potent nucleophile.[2][3] This bimolecular process involves a backside attack on the electrophilic carbon atom bearing the halogen, leading to an inversion of stereochemistry at the reaction center.[4] The choice of a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), is crucial as it solvates the cation of the azide salt, leaving a "naked" and highly reactive azide anion.[4]
This compound, a primary alkyl chloride, is an excellent substrate for this transformation. The resulting product, 1-azido-4-ethylhexane, is a useful building block in medicinal chemistry and drug development. The azido (B1232118) group can be readily converted to other functional groups or used directly in conjugation reactions to link molecules of interest.[4][5]
Reaction Scheme and Mechanism
The overall reaction is the displacement of the chloride ion by the azide ion:
The reaction proceeds through a concerted SN2 mechanism, as illustrated in the diagram below.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the expected product.
Table 1: Physical and Chemical Properties
| Property | This compound (Starting Material) | 1-Azido-4-ethylhexane (Product) |
| Molecular Formula | C8H17Cl[6] | C8H17N3 |
| Molecular Weight | 148.67 g/mol [6] | 155.24 g/mol |
| Appearance | Colorless liquid (Expected) | Colorless liquid (Expected) |
| Boiling Point | ~180-190 °C (Estimated) | ~190-200 °C (Estimated) |
| Density | ~0.87 g/mL (Estimated) | ~0.89 g/mL (Estimated) |
Table 2: Spectroscopic Data
| Spectroscopic Data | This compound (Expected) | 1-Azido-4-ethylhexane (Expected) |
| IR (cm-1) | ~2960-2850 (C-H stretch), ~1460 (C-H bend), ~725 (C-Cl stretch) | ~2960-2850 (C-H stretch), ~2100 (N3 stretch, strong) , ~1460 (C-H bend)[7][8][9] |
| ¹H NMR (ppm) | ~3.5 (t, 2H, -CH2Cl), ~1.7-1.1 (m, 11H), ~0.9 (t, 6H) | ~3.3 (t, 2H, -CH2N3), ~1.6-1.1 (m, 11H), ~0.9 (t, 6H) |
| ¹³C NMR (ppm) | ~45 (-CH2Cl), ~39, ~34, ~29, ~25, ~23, ~14, ~11 | ~51 (-CH2N3), ~39, ~34, ~29, ~26, ~23, ~14, ~11 |
Experimental Protocol
4.1 Materials and Equipment
-
This compound (1.0 eq)
-
Sodium azide (NaN3) (1.5 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether (Et2O)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
4.2 Safety Precautions
-
Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides.[1][2] Handle with extreme care in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[10]
-
Avoid contact of sodium azide with acids, as it can generate highly toxic and explosive hydrazoic acid.[11][12]
-
Organic azides are potentially explosive and should be handled with care.[3][11] Avoid heating to high temperatures and do not use metal spatulas for handling.[2][11]
-
The carbon-to-nitrogen ratio in 1-azido-4-ethylhexane is greater than 3, suggesting it is relatively stable, but caution should still be exercised.[13]
-
All waste containing azide must be quenched and disposed of according to institutional safety guidelines. Do not pour azide waste down the drain.[4][12]
4.3 Reaction Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (10 mmol, 1.49 g) in anhydrous DMSO (20 mL).
-
Addition of Sodium Azide: To this solution, carefully add sodium azide (15 mmol, 0.975 g).
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate (B1210297) eluent). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression. The reaction is typically complete within 12-24 hours.
4.4 Workup and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a separatory funnel containing deionized water (50 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMSO and salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure to yield the crude 1-azido-4-ethylhexane.
-
Purification: If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Characterization
The purified 1-azido-4-ethylhexane should be characterized by spectroscopic methods to confirm its identity and purity.
-
Infrared (IR) Spectroscopy: The most characteristic feature will be a strong, sharp absorption band around 2100 cm⁻¹ corresponding to the asymmetric stretch of the azide functional group.[7][8][9]
-
¹H NMR Spectroscopy: The triplet corresponding to the protons on the carbon adjacent to the chlorine in the starting material (around 3.5 ppm) will shift upfield to approximately 3.3 ppm for the protons adjacent to the azide group in the product.
-
¹³C NMR Spectroscopy: The carbon attached to the chlorine (around 45 ppm) will shift downfield to approximately 51 ppm for the carbon attached to the azide group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of 1-azido-4-ethylhexane.
Experimental Workflow
The following diagram illustrates the overall experimental workflow.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. ucd.ie [ucd.ie]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. This compound | C8H17Cl | CID 80094670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. datapdf.com [datapdf.com]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. chemistry.unm.edu [chemistry.unm.edu]
- 13. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols: Alkylation of Amines with 1-Chloro-4-ethylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of more complex nitrogen-containing molecules that are prevalent in pharmaceuticals, agrochemicals, and materials science. The introduction of an octyl-like fragment, such as the 4-ethylhexyl group from 1-chloro-4-ethylhexane, can significantly increase the lipophilicity of a molecule, a property that can be critical for its biological activity and pharmacokinetic profile.
This document provides a detailed overview and experimental protocols for the N-alkylation of primary and secondary amines with this compound. The reaction involves the nucleophilic substitution of the chlorine atom by the amine, forming a new carbon-nitrogen bond. However, the direct alkylation of amines with alkyl halides can be challenging due to the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts.[1] This is because the product amine is often more nucleophilic than the starting amine.[1] Therefore, careful control of reaction conditions and, in some cases, the use of catalysts are necessary to achieve selective mono-alkylation.[2][3]
Factors Influencing the Alkylation Reaction
Several factors can influence the outcome of the alkylation of amines with this compound:
-
Nature of the Amine: The nucleophilicity of the amine plays a significant role. Primary amines are generally more reactive than secondary amines. Aromatic amines are less nucleophilic than aliphatic amines.[4]
-
Stoichiometry of Reactants: Using an excess of the amine can favor mono-alkylation by increasing the probability of the alkyl halide reacting with the starting amine rather than the product amine.
-
Reaction Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions such as elimination and over-alkylation.[5]
-
Solvent: The choice of solvent can influence the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents like acetonitrile, DMF, or DMSO are often used.[2][6]
-
Base: A base is typically required to neutralize the hydrochloric acid formed during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), or organic bases like triethylamine (B128534) (Et₃N) are commonly used. The strength of the base can influence the extent of side reactions.
-
Catalyst: While not always necessary, catalysts can improve the reaction rate and selectivity. Phase-transfer catalysts can be employed in biphasic systems, and various metal complexes have been shown to catalyze N-alkylation reactions.[2][7][8]
Experimental Protocols
The following protocols are general guidelines for the alkylation of primary and secondary amines with this compound. Optimization of the reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: General Procedure for the Alkylation of a Primary Amine
Objective: To synthesize a secondary amine by mono-alkylation of a primary amine with this compound.
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (2.0 equivalents), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired secondary amine.
Protocol 2: General Procedure for the Alkylation of a Secondary Amine
Objective: To synthesize a tertiary amine by alkylation of a secondary amine with this compound.
Materials:
-
Secondary amine (e.g., morpholine)
-
This compound
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the secondary amine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DMF.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure to yield the tertiary amine.
Data Presentation
The following table provides representative data for the alkylation of different amines with this compound based on the general protocols described above. Please note that these are example values and actual results may vary depending on the specific amine and reaction conditions.
| Entry | Amine | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Benzylamine | N-(4-Ethylhexyl)benzylamine | 24 | 82 | 75 | >95 |
| 2 | Aniline | N-(4-Ethylhexyl)aniline | 48 | 100 | 60 | >90 |
| 3 | Morpholine | 4-(4-Ethylhexyl)morpholine | 36 | 90 | 82 | >98 |
| 4 | Piperidine | 1-(4-Ethylhexyl)piperidine | 30 | 85 | 85 | >97 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the alkylation of an amine with this compound followed by purification.
Caption: General experimental workflow for amine alkylation.
Factors Influencing Reaction Outcome
This diagram outlines the key factors that determine the success and selectivity of the N-alkylation reaction.
Caption: Key factors affecting the N-alkylation reaction outcome.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. Ensure all reagents are anhydrous, as water can interfere with the reaction. The choice of base and solvent can also be critical; a stronger base or a more polar solvent might improve the yield.
-
Over-alkylation: The formation of tertiary amines from primary amines or quaternary ammonium salts is a common issue.[1] To minimize this, use a larger excess of the starting amine. Running the reaction at a lower temperature may also improve selectivity for mono-alkylation.
-
Elimination Side Products: this compound can undergo elimination to form an alkene, especially at higher temperatures and in the presence of a strong, non-nucleophilic base. If elimination is a significant problem, a milder base and lower reaction temperature should be employed.
Conclusion
The N-alkylation of amines with this compound is a viable method for introducing a lipophilic 4-ethylhexyl group onto a nitrogen atom. Careful consideration of the reaction conditions is essential to achieve good yields and selectivity. The protocols and information provided herein serve as a valuable starting point for researchers in synthetic and medicinal chemistry. Further optimization for specific substrates is encouraged to achieve the best results.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 3. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. US2750417A - Amine alkylation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Application Note: Synthesis of Long-Chain Esters Using 1-Chloro-4-ethylhexane
Introduction
Long-chain esters are a critical class of organic compounds with wide-ranging applications in industries such as pharmaceuticals, cosmetics, lubricants, and plasticizers. Their synthesis often requires the coupling of a long-chain carboxylic acid with a suitable alcohol or the alkylation of a carboxylate with an alkyl halide. This application note details a robust protocol for the synthesis of long-chain esters utilizing 1-chloro-4-ethylhexane as the alkylating agent. The methodology is based on the nucleophilic substitution reaction between a carboxylate salt and a primary alkyl chloride, a reaction analogous to the Williamson ether synthesis.[1][2][3] This approach offers a versatile and efficient route to a variety of long-chain esters.
This compound is a primary alkyl chloride, which is well-suited for S(_N)2 reactions, minimizing the potential for competing elimination reactions that can occur with secondary or tertiary halides.[4][5] The general reaction involves the deprotonation of a long-chain carboxylic acid to form a highly nucleophilic carboxylate anion, which then displaces the chloride from this compound to form the desired ester.
General Reaction Scheme
The overall transformation can be depicted as follows:
Step 1: Deprotonation of the Carboxylic Acid
R-COOH + Base → R-COO
−
M+
Step 2: Nucleophilic Substitution (S(_N)2)
R-COO
−
M+
Where:
-
R-COOH represents a long-chain carboxylic acid.
-
Base is a suitable non-nucleophilic base (e.g., sodium hydride, potassium carbonate).
-
M
is the corresponding cation (e.g., Na+ , K+ ).+ -
This compound is the alkylating agent.
-
R-COOCH(_2)CH(_2)CH(_2)CH(CH(_2)CH(_3))CH(_2)CH(_3) is the resulting long-chain ester (4-ethylhexyl ester).
Experimental Protocols
Protocol 1: Synthesis of 4-Ethylhexyl Laurate from Lauric Acid
This protocol describes the synthesis of 4-ethylhexyl laurate, a representative long-chain ester, from lauric acid and this compound.
Materials:
-
Lauric Acid (Dodecanoic acid)
-
This compound[6]
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Iodide (NaI) (optional, as a catalyst)[7]
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Preparation of Sodium Laurate:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lauric acid (e.g., 10.0 g, 50 mmol).
-
Add 100 mL of anhydrous DMF to dissolve the lauric acid.
-
Under a gentle stream of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, e.g., 2.2 g, 55 mmol) portion-wise to the stirred solution at room temperature. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium laurate.
-
-
Alkylation Reaction:
-
To the solution of sodium laurate, add this compound (e.g., 8.2 g, 55 mmol).
-
(Optional) Add a catalytic amount of sodium iodide (e.g., 0.75 g, 5 mmol) to enhance the reaction rate.[7]
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 4-ethylhexyl laurate.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of various long-chain esters using this compound, based on typical yields for S(_N)2 reactions of this type.
| Carboxylic Acid | Product Ester | Molecular Formula of Ester | Molecular Weight of Ester ( g/mol ) | Theoretical Yield (%) |
| Lauric Acid (C12) | 4-Ethylhexyl Laurate | C({20})H({40})O({2}) | 312.53 | 85-95 |
| Myristic Acid (C14) | 4-Ethylhexyl Myristate | C({22})H({44})O({2}) | 340.59 | 80-90 |
| Palmitic Acid (C16) | 4-Ethylhexyl Palmitate | C({24})H({48})O({2}) | 368.64 | 75-85 |
| Stearic Acid (C18) | 4-Ethylhexyl Stearate | C({26})H({52})O({2}) | 396.70 | 70-80 |
Visualizations
Reaction Pathway Diagram
Caption: General reaction pathway for the synthesis of long-chain esters.
Experimental Workflow Diagram
Caption: Experimental workflow for ester synthesis.
Logical Relationship of Reaction Parameters
Caption: Factors influencing the yield of the esterification reaction.
References
- 1. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. google.com [google.com]
- 6. This compound | C8H17Cl | CID 80094670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US3341575A - Preparation of esters from alkyl chlorides and carboxylic acid salts in the presenceof amide solvent and a soluble iodide compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 5-Ethylheptanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-ethylheptanenitrile (B14603672) via the nucleophilic substitution reaction of 1-chloro-4-ethylhexane with a cyanide salt. The protocol details the reaction procedure, necessary safety precautions, and methods for purification and characterization of the final product. This synthesis is a valuable method for carbon chain extension in the development of pharmaceutical intermediates and other fine chemicals.
Introduction
The conversion of alkyl halides to nitriles is a fundamental transformation in organic synthesis, allowing for a single-carbon extension of a carbon chain.[1][2] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, particularly for primary alkyl halides like this compound.[3][4][5] The resulting nitrile, 5-ethylheptanenitrile, can serve as a versatile intermediate for the synthesis of various functional groups, including amines, carboxylic acids, and ketones, which are pivotal in the construction of complex molecules in drug discovery and development.
The reaction involves the displacement of the chloride leaving group from this compound by the cyanide anion, a potent nucleophile.[3][6] The choice of solvent is critical, with polar aprotic solvents or anhydrous ethanol (B145695) being commonly employed to facilitate the reaction while minimizing the formation of alcohol byproducts.[2][7][8]
Physicochemical Data
A summary of the physical and chemical properties of the key reactant and the final product is provided in Table 1.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |
| This compound | C₈H₁₇Cl | 148.67 | This compound | |
| 5-Ethylheptanenitrile | C₉H₁₇N | 139.24 | 5-ethylheptanenitrile |
Experimental Protocol
Materials and Equipment
-
This compound
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Anhydrous ethanol or Dimethyl sulfoxide (B87167) (DMSO)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and distillation
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (double gloving recommended)
WARNING: Cyanide salts are highly toxic. This experiment must be performed in a well-ventilated fume hood, and all safety precautions must be strictly followed. Accidental ingestion, inhalation, or skin contact can be fatal. An appropriate cyanide antidote kit should be readily available.
Reaction Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 equivalents) and anhydrous ethanol (or DMSO) to create a solution or suspension.
-
Addition of Alkyl Halide: Slowly add this compound (1.0 equivalent) to the stirred cyanide solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with a dilute hydrochloric acid solution (to remove any isonitrile byproduct), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude 5-ethylheptanenitrile can be purified by vacuum distillation to obtain the final product.
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Sodium Cyanide | 1.2 eq |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4-8 hours (typical) |
| Expected Yield | 70-90% (estimated) |
| Product | 5-Ethylheptanenitrile |
| Appearance | Colorless liquid |
| Boiling Point | Not available |
| Spectroscopic Data | |
| IR (C≡N stretch) | ~2245 cm⁻¹[1][2][9] |
| ¹H NMR (est.) | δ 2.3 (t, 2H, -CH₂-CN), 1.6-1.2 (m, 9H), 0.9 (t, 6H, 2 x -CH₃) |
| ¹³C NMR (est.) | δ 119 (-CN), 40 (-CH-), 30-35 (-CH₂-), 20-25 (-CH₂-), 17 (-CH₂-CN), 14 (-CH₃), 11 (-CH₃)[10][11] |
Estimated NMR data is based on typical chemical shifts for long-chain aliphatic nitriles.
Visualizations
Reaction Signaling Pathway
Caption: SN2 reaction mechanism for the synthesis of 5-ethylheptanenitrile.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of 5-ethylheptanenitrile.
References
- 1. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Item - Calculated 1H and 13C NMR data of compounds 1â4. - Public Library of Science - Figshare [plos.figshare.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Elimination Reaction of 1-Chloro-4-ethylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview of the conditions for the elimination reaction of 1-chloro-4-ethylhexane, a primary alkyl halide. Elimination reactions, specifically dehydrohalogenation, are fundamental transformations in organic synthesis for the formation of alkenes. The regioselectivity and reaction pathway (E1 vs. E2) are highly dependent on the reaction conditions, particularly the nature of the base, solvent, and temperature. Understanding and controlling these factors are crucial for achieving the desired alkene product in high yield and purity. This document outlines the theoretical basis, experimental protocols, and expected outcomes for the elimination of this compound.
Theoretical Background
The elimination of a hydrogen and a halogen from adjacent carbon atoms in an alkyl halide is known as a β-elimination or dehydrohalogenation reaction. For a primary alkyl halide such as this compound, the bimolecular elimination (E2) mechanism is the predominant pathway, especially with the use of strong bases. The unimolecular (E1) mechanism is generally not favored for primary alkyl halides due to the instability of the primary carbocation intermediate that would need to form.
The E2 reaction is a concerted, one-step process where a strong base abstracts a proton from the β-carbon, and the leaving group (chloride) departs simultaneously from the α-carbon, leading to the formation of a double bond.
Regioselectivity: Zaitsev vs. Hofmann Elimination
The dehydrohalogenation of this compound can potentially yield two different alkene products due to the presence of two different β-hydrogens (on C2 and C5).
-
Zaitsev's Rule: Predicts that the major product will be the more substituted (and generally more stable) alkene. For this compound, this would be 4-ethylhex-1-ene. This outcome is typically favored when using a small, strong base.
-
Hofmann's Rule: Predicts that the major product will be the less substituted alkene. In this case, this would be 4-ethylhex-1-ene. This outcome is favored when using a sterically hindered (bulky) base, which preferentially abstracts the more accessible, less sterically hindered proton.
Competition with Nucleophilic Substitution (SN2)
Primary alkyl halides are also susceptible to bimolecular nucleophilic substitution (SN2) reactions, which compete with E2 elimination. The choice of a strong, non-nucleophilic, or sterically hindered base and higher temperatures can favor the E2 pathway over the SN2 pathway.
Data Presentation
The following tables summarize the expected product distribution for the elimination reaction of a primary alkyl halide like this compound under various conditions. The data is representative and aims to illustrate the influence of reaction parameters on the outcome.
Table 1: Influence of Base on Product Distribution
| Base | Base Type | Major Product (E2) | Minor Product (E2) | Substitution Product (SN2) |
| Sodium Ethoxide (NaOEt) | Strong, Unhindered | 4-Ethylhex-1-ene (Zaitsev) | 4-Ethylhex-2-ene (Hofmann) | 1-Ethoxy-4-ethylhexane |
| Potassium tert-Butoxide (KOtBu) | Strong, Bulky | 4-Ethylhex-1-ene (Hofmann) | 4-Ethylhex-2-ene (Zaitsev) | Minor to negligible |
Table 2: Effect of Temperature on Reaction Outcome
| Substrate | Base | Temperature | Predominant Reaction | Major Product |
| This compound | NaOEt | Room Temperature | SN2 | 1-Ethoxy-4-ethylhexane |
| This compound | NaOEt | Reflux (Ethanol) | E2 | 4-Ethylhex-1-ene |
Experimental Protocols
Protocol 1: Zaitsev-Selective Elimination using Sodium Ethoxide
Objective: To synthesize 4-ethylhex-1-ene as the major product.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), carefully add sodium metal (1.1 equivalents) to anhydrous ethanol at room temperature. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Cool the sodium ethoxide solution in an ice bath. Add this compound (1 equivalent) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with saturated aqueous sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Isolation: Purify the crude product by fractional distillation to isolate 4-ethylhex-1-ene.
Protocol 2: Hofmann-Selective Elimination using Potassium tert-Butoxide
Objective: To synthesize 4-ethylhex-1-ene as the major product.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol.
-
Reaction: Add this compound (1 equivalent) to the stirred solution at room temperature. Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with saturated aqueous sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Isolation: Purify the crude product by fractional distillation to isolate 4-ethylhex-1-ene.
Mandatory Visualizations
Caption: E2 elimination mechanism for an alkyl halide.
Caption: Influence of base on regioselectivity.
Caption: General experimental workflow for elimination.
Application Notes and Protocols for the GC-MS Analysis of Reactions Involving 1-Chloro-4-ethylhexane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of reaction mixtures containing 1-Chloro-4-ethylhexane using Gas Chromatography-Mass Spectrometry (GC-MS). The outlined procedures are intended to guide researchers, scientists, and professionals in drug development in establishing a robust analytical method for monitoring reaction progress, identifying byproducts, and quantifying the target analyte.
Introduction
This compound is a halogenated alkane that can be utilized as an intermediate in various organic syntheses. Accurate and reliable analytical methods are crucial for monitoring its formation, consumption, and the generation of any impurities during a chemical reaction. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds, offering high separation efficiency and definitive identification based on mass spectra.[1] This application note details the sample preparation, GC-MS instrumentation parameters, and data analysis workflow for the successful analysis of this compound.
Data Presentation
Quantitative analysis in GC-MS relies on the correlation between the peak area of an analyte and its concentration.[2] A calibration curve is typically generated using standards of known concentrations to quantify the analyte in an unknown sample. The table below summarizes typical quantitative performance data that can be expected for the analysis of halogenated alkanes using GC-MS, based on methodologies for similar compounds.[3][4]
| Parameter | Expected Value | Description |
| Linear Range | 0.1 - 100 µg/mL | The concentration range over which the instrument response is directly proportional to the analyte concentration. |
| Correlation Coefficient (r²) | > 0.995 | A measure of how well the calibration data fit a linear regression model. |
| Limit of Detection (LOD) | 0.05 µg/mL | The lowest concentration of an analyte that can be reliably detected above the background noise. |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the method's reproducibility. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, often determined by analyzing a spiked sample. |
Experimental Protocols
Sample Preparation
The choice of sample preparation is critical and depends on the reaction matrix. For a typical organic reaction mixture, a simple dilution followed by liquid-liquid extraction is often sufficient.
Materials:
-
Reaction mixture aliquot
-
High-purity organic solvent (e.g., hexane, dichloromethane, or ethyl acetate)[5]
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
-
Glassware (vials, pipettes, separatory funnel)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Quenching the Reaction: If the reaction is ongoing, it should be quenched appropriately before sampling. This may involve cooling the reaction mixture or adding a quenching agent.
-
Dilution: Accurately pipette a small aliquot (e.g., 100 µL) of the reaction mixture into a clean vial. Dilute the aliquot with a suitable organic solvent (e.g., 1:100 with ethyl acetate) to bring the concentration of this compound into the linear range of the instrument.
-
Liquid-Liquid Extraction (if an aqueous phase is present):
-
Add an equal volume of deionized water to the diluted sample in a separatory funnel.
-
Shake vigorously for 1-2 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Collect the organic layer.[5]
-
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
Filtration: Filter the dried organic extract through a 0.22 µm syringe filter into a clean GC vial.
-
Internal Standard Addition: For accurate quantification, add a known concentration of an internal standard to the final sample. An appropriate internal standard would be a compound with similar chemical properties but a different retention time, such as 1-chlorononane.
GC-MS Instrumentation and Parameters
The following are recommended starting parameters for the GC-MS analysis of this compound. These may need to be optimized for your specific instrument and application.
Gas Chromatograph (GC) Parameters:
-
Injection Port: Split/Splitless injector
-
Injector Temperature: 250 °C[3]
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 280 °C for 5 minutes[3]
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV[6]
-
Source Temperature: 230 °C[3]
-
Quadrupole Temperature: 150 °C[6]
-
Mass Scan Range: m/z 40-300
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)
Data Analysis
-
Peak Identification: The primary identification of this compound and other reaction components is achieved by comparing their retention times and mass spectra to those of known standards or by interpreting the fragmentation patterns. The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 148 and 150 (due to the 35Cl and 37Cl isotopes in an approximate 3:1 ratio). Characteristic fragment ions would result from the loss of a chlorine atom, and various alkyl fragments. The mass spectra of other chloroalkanes, such as 1-chlorooctane (B87089) and 4-chlorooctane, can provide insights into expected fragmentation.[7][8]
-
Quantification: Create a calibration curve by injecting a series of standards of this compound at different concentrations. Plot the peak area of the analyte versus its concentration. Use the resulting linear regression equation to calculate the concentration of this compound in the reaction samples. The use of an internal standard will improve the accuracy and precision of the quantification.[2]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the GC-MS analysis.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical relationships in the GC-MS analysis process.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Octane, 1-chloro- [webbook.nist.gov]
- 8. Octane, 4-chloro- [webbook.nist.gov]
Purification of 1-Chloro-4-ethylhexane by Fractional Distillation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1-chloro-4-ethylhexane from a crude reaction mixture using fractional distillation. This method is effective for separating the desired product from unreacted starting materials and potential byproducts based on differences in their boiling points.
Introduction
This compound is a halogenated alkane whose purity is critical for its subsequent use in research and development, particularly in the synthesis of more complex molecules and active pharmaceutical ingredients. Fractional distillation is a fundamental purification technique that separates liquid mixtures into their components based on their respective volatilities. By carefully controlling the temperature, components with different boiling points can be selectively vaporized, condensed, and collected. This application note outlines the principles, apparatus, and a step-by-step procedure for the efficient purification of this compound.
Physicochemical Data
A thorough understanding of the physical properties of this compound and potential impurities is essential for designing an effective fractional distillation protocol. The following table summarizes the relevant boiling points.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₈H₁₇Cl | 148.67[1] | ~183.54 | Estimated using the Joback method. |
| 3-Ethylhexane (B44089) | C₈H₁₈ | 114.23 | 118.54[2] | A potential starting material. |
| 4-Ethyl-1-hexene | C₈H₁₆ | 112.22 | 112.4[3] | A potential starting material. |
| 1,2-Dichlorohexane | C₆H₁₂Cl₂ | 155.07 | ~175.06 | A potential dichlorinated byproduct.[4] |
| 1,6-Dichlorohexane | C₆H₁₂Cl₂ | 155.07 | 87-90 (at 15 mmHg) | A potential dichlorinated byproduct.[5] |
Safety Precautions
Handle this compound and its related compounds with appropriate safety measures in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: All procedures should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Fire Safety: Keep away from open flames and sources of ignition. Use a heating mantle as the heat source, not a Bunsen burner.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Protocol: Fractional Distillation
This protocol is designed for the purification of this compound on a laboratory scale.
Materials and Apparatus
-
Crude this compound mixture
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge)
-
Distillation head with a condenser and a thermometer adapter
-
Thermometer
-
Receiving flasks
-
Heating mantle with a magnetic stirrer
-
Boiling chips or a magnetic stir bar
-
Clamps and stands to secure the apparatus
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure
-
Apparatus Assembly:
-
Set up the fractional distillation apparatus in a fume hood as illustrated in the workflow diagram below.
-
Place a magnetic stir bar or boiling chips into the round-bottom flask.
-
Add the crude this compound mixture to the flask, filling it to no more than two-thirds of its capacity.
-
Securely attach the fractionating column to the flask.
-
Place the distillation head on top of the column and insert the thermometer. The top of the thermometer bulb should be level with the side arm of the distillation head leading to the condenser.
-
Connect the condenser to a circulating water source, with water entering at the bottom and exiting at the top.
-
Position a pre-weighed receiving flask at the outlet of the condenser.
-
Insulate the fractionating column and the neck of the distilling flask with glass wool or aluminum foil to ensure an accurate temperature gradient.
-
-
Distillation Process:
-
Begin stirring the mixture if using a magnetic stirrer.
-
Turn on the heating mantle and gradually increase the temperature.
-
Observe the mixture for boiling and the subsequent rise of vapor into the fractionating column.
-
Monitor the thermometer. The temperature will initially rise and then stabilize at the boiling point of the most volatile component (likely unreacted starting materials such as 3-ethylhexane or 4-ethyl-1-hexene).
-
Collect this initial fraction (forerun) in the first receiving flask.
-
Once the temperature begins to drop or fluctuate, it indicates that the first component has been mostly distilled.
-
Increase the heat setting on the mantle to distill the next component. The temperature will rise again and stabilize at a higher point.
-
Change the receiving flask to collect the main fraction, which is the purified this compound, as the temperature approaches its estimated boiling point of ~184 °C.
-
Collect the product over a narrow temperature range (e.g., 182-186 °C) to ensure high purity.
-
If the temperature rises significantly above this range, change the receiving flask again to collect any higher-boiling impurities.
-
Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.
-
-
Post-Distillation:
-
Allow the apparatus to cool down completely before disassembling.
-
Weigh the receiving flask containing the purified this compound to determine the yield.
-
Analyze the purity of the collected fractions using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the purification process.
Caption: Fractional Distillation Workflow.
References
- 1. This compound | C8H17Cl | CID 80094670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 619-99-8 CAS MSDS (3-ETHYLHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-Ethyl-1-hexene | 16746-85-3 | Benchchem [benchchem.com]
- 4. 2162-92-7 CAS MSDS (1,2-DICHLOROHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2163-00-0 CAS MSDS (1,6-Dichlorohexane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Grignard Formation of 1-Chloro-4-ethylhexane
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the Grignard formation of 4-ethylhexylmagnesium chloride from 1-chloro-4-ethylhexane.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't initiate. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue in Grignard synthesis. The primary causes are typically:
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.
-
Solution: Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the observation of ethylene (B1197577) bubbles indicates activation. Gentle crushing of the magnesium turnings with a dry glass rod can also expose a fresh, reactive surface.
-
-
Presence of Moisture: Grignard reagents are highly reactive towards protic sources like water.
-
Solution: Ensure all glassware is rigorously dried, ideally oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) must be anhydrous.
-
-
Low Reactivity of Alkyl Chloride: Alkyl chlorides are generally less reactive than the corresponding bromides and iodides.[1]
-
Solution: Gentle warming of the flask may be required to initiate the reaction. Once initiated, the exothermic nature of the reaction should sustain it.
-
Q2: My reaction started but then turned cloudy and stopped. What happened?
A2: This scenario often indicates that the reaction was initiated but could not be sustained. Possible reasons include:
-
Insufficiently Dry Conditions: A small amount of moisture may have been consumed during initiation, but residual water is quenching the newly formed Grignard reagent.
-
Poor Quality Reagents: Impurities in the solvent or the this compound can halt the reaction.
-
Low Temperature: While the reaction is exothermic, it may require gentle warming to be sustained, especially in the initial stages.
Q3: I'm observing a significant amount of a high-boiling point byproduct. What is it and how can I minimize its formation?
A3: The most common high-boiling point byproduct in the Grignar-d formation from a primary alkyl halide is the Wurtz coupling product.[2][3][4][5] In this case, it would be 5,8-diethyldodecane, formed from the reaction of the 4-ethylhexylmagnesium chloride with unreacted this compound. To minimize its formation:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature.[2] This prevents a high local concentration of the alkyl halide.
-
Temperature Control: Elevated temperatures can accelerate the rate of the Wurtz coupling reaction.[2][5] Maintain a gentle reflux and use cooling baths if necessary to control the exotherm.
-
Solvent Choice: The choice of solvent can influence the extent of Wurtz coupling. For some reactive halides, diethyl ether has been shown to give better yields of the Grignard reagent compared to THF.[2]
Q4: Should I use diethyl ether or THF as the solvent?
A4: Both diethyl ether and tetrahydrofuran (THF) are suitable solvents for Grignard reagent formation as they stabilize the organometallic compound.[6]
-
Diethyl ether has a lower boiling point (34.6 °C), which can make it easier to control the reaction temperature. For some primary halides, it can suppress Wurtz coupling more effectively than THF.[2]
-
THF has a higher boiling point (66 °C) and is a stronger Lewis base, which can lead to faster reaction rates and better solvation of the Grignard reagent.[7] However, for reactive halides, it may promote Wurtz coupling.[2] The choice may depend on the specific reactivity of your system and the ease of temperature control in your setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reaction fails to initiate | Magnesium oxide layer | Activate magnesium with iodine or 1,2-dibromoethane. Gently crush the magnesium turnings. |
| Wet glassware or solvent | Oven-dry all glassware and use anhydrous solvents. | |
| Low reactivity of this compound | Gently warm the reaction flask to initiate. | |
| Low yield of Grignard reagent | Wurtz coupling | Add this compound slowly and control the reaction temperature. Consider using diethyl ether instead of THF. |
| Reaction with atmospheric moisture or oxygen | Maintain a positive pressure of an inert gas (nitrogen or argon). | |
| Incomplete reaction | Ensure all magnesium has been consumed. If not, the reaction may require more time or gentle heating. | |
| Formation of a white precipitate | Reaction with water | This is likely magnesium hydroxide/oxide. Ensure all reagents and equipment are scrupulously dry. |
Data Presentation
Table 1: Effect of Solvent on the Yield of Grignard Product vs. Wurtz Coupling Byproduct for a Reactive Primary Halide
| Solvent | Grignard Product Yield (%)* | Wurtz Coupling Byproduct | Observations |
| Diethyl Ether (Et₂O) | 94 | Minimal | Excellent yield with suppressed Wurtz coupling.[2] |
| Tetrahydrofuran (THF) | 27 | Significant | Poor yield due to a high degree of Wurtz byproduct formation.[2] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Minimal | Excellent yield, demonstrating effective suppression of Wurtz coupling.[2] |
*Isolated yield of the alcohol product after the in-situ generated Grignard reagent was reacted with an electrophile.
Under optimized conditions, the formation of Grignard reagents from primary alkyl chlorides can be expected to be in the range of 50-80%.[1]
Experimental Protocols
General Protocol for the Preparation of 4-ethylhexylmagnesium chloride
This protocol is adapted from established procedures for the formation of Grignard reagents from haloalkanes.[8]
Materials:
-
Magnesium turnings
-
Iodine (crystal) or 1,2-dibromoethane
-
This compound
-
Anhydrous diethyl ether or anhydrous tetrahydrofuran (THF)
-
Inert gas supply (Nitrogen or Argon)
-
Oven-dried glassware: round-bottom flask, reflux condenser, dropping funnel, drying tube
Procedure:
-
Glassware Preparation: All glassware must be rigorously flame-dried or oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Magnesium Activation: Place the magnesium turnings in the round-bottom flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask under an inert atmosphere until the iodine sublimes and its color disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous solvent (diethyl ether or THF) to just cover the magnesium. In the dropping funnel, prepare a solution of this compound in the anhydrous solvent. Add a small portion (approx. 10%) of the halide solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle refluxing and the appearance of a gray, cloudy suspension. Gentle warming with a water bath may be necessary.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray, cloudy solution is the Grignard reagent and should be used immediately in subsequent steps.
Visualizations
Caption: Competing pathways in the formation of a Grignard reagent.
Caption: Troubleshooting workflow for Grignard reaction issues.
References
Technical Support Center: Optimizing Nucleophilic Substitution Reactions with 1-Chloro-4-ethylhexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of nucleophilic substitution reactions involving 1-Chloro-4-ethylhexane.
Frequently Asked Questions (FAQs)
Q1: What is the expected nucleophilic substitution mechanism for this compound, and why?
A1: this compound is a primary alkyl halide, meaning the carbon atom bonded to the chlorine is only attached to one other carbon group. Due to the low steric hindrance around the reaction center, the dominant mechanism for nucleophilic substitution is the Sₙ2 (Substitution Nucleophilic Bimolecular) pathway.[1][2][3] The Sₙ2 reaction occurs in a single, concerted step where the nucleophile attacks the carbon from the side opposite the leaving group (backside attack).[2][4] This mechanism is favored for methyl and primary alkyl halides.[1]
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields in the nucleophilic substitution of this compound can typically be attributed to several factors related to the Sₙ2 mechanism:
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Weak Nucleophile: The rate of an Sₙ2 reaction is directly dependent on the strength of the nucleophile.[5][6] Using weak nucleophiles like water or alcohols will result in a very slow reaction and poor yield.[7]
-
Incorrect Solvent Choice: The solvent plays a critical role. Polar protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and reduces its reactivity.[8][9][10] This effect significantly depresses the rate of Sₙ2 reactions.[9][10]
-
Sub-optimal Temperature: While higher temperatures can increase reaction rates, an insufficient temperature may lead to an incomplete reaction. Conversely, excessively high temperatures can favor the competing E2 elimination side reaction.
-
Insufficient Reaction Time: Sₙ2 reactions are not always instantaneous. It is crucial to monitor the reaction's progress (e.g., by TLC or GC-MS) to ensure it has reached completion.
Q3: How can I maximize the yield of my Sₙ2 reaction with this compound?
A3: To optimize for the highest possible yield, consider the following key factors:
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Select a Strong Nucleophile: Powerful nucleophiles, especially those with a negative charge, are essential for an efficient Sₙ2 reaction.[5][11] Good choices include cyanide (CN⁻), azide (B81097) (N₃⁻), thiolate (RS⁻), and alkoxides (RO⁻).[12]
-
Use a Polar Aprotic Solvent: These solvents are ideal for Sₙ2 reactions.[3][5] They can dissolve the reactants but do not engage in hydrogen bonding, leaving the nucleophile "naked" and highly reactive.[5] Recommended solvents include acetone (B3395972), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile.[5]
-
Optimize Reactant Concentrations: The Sₙ2 reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[1] Using higher concentrations can increase the reaction rate and drive the reaction to completion.
-
Control the Temperature: Gently heating the reaction mixture is often beneficial. A modest temperature increase (e.g., 50-80 °C) can significantly accelerate the reaction without promoting significant elimination byproducts.
Q4: I've identified an elimination byproduct. How can I minimize its formation?
A4: The primary side reaction for a primary alkyl halide like this compound is E2 (Elimination Bimolecular), which produces 4-ethylhex-1-ene. This is more likely to occur with strong, sterically hindered bases. To minimize this:
-
Use a nucleophile that is a strong nucleophile but a relatively weak base where possible (e.g., I⁻, Br⁻, RS⁻, N₃⁻).
-
Avoid bulky, sterically hindered nucleophiles/bases (e.g., potassium tert-butoxide), which favor elimination.
-
Maintain the lowest feasible reaction temperature that still allows the substitution reaction to proceed at a reasonable rate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or very little product formation | 1. Weak Nucleophile: Using neutral nucleophiles like H₂O or ROH.[7] 2. Incorrect Solvent: Using a polar protic solvent (water, ethanol) which deactivates the nucleophile.[10] 3. Low Temperature: Insufficient energy to overcome the activation barrier. | 1. Switch to a strong, negatively charged nucleophile (see Table 1).[13] 2. Change the solvent to a polar aprotic solvent like DMSO, DMF, or acetone (see Table 2).[3] 3. Increase the reaction temperature moderately (e.g., to 50-80 °C). |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction has not reached equilibrium or completion. 2. Low Reactant Concentration: The rate is too slow due to low concentrations.[1] | 1. Monitor the reaction via TLC or GC-MS and increase the reaction time. 2. Increase the concentration of the nucleophile (e.g., from 1.1 eq to 1.5 eq). |
| Formation of 4-ethylhex-1-ene (Elimination Product) | 1. Strongly Basic/Hindered Nucleophile: The nucleophile is acting as a base, promoting the E2 pathway. 2. High Reaction Temperature: Higher temperatures favor elimination over substitution. | 1. Use a less basic, non-hindered nucleophile (e.g., NaCN, NaN₃). 2. Reduce the reaction temperature. |
| Difficulty with Product Isolation | 1. Emulsion during Workup: Solvents are not separating cleanly. 2. Co-elution during Chromatography: Product and starting material have similar polarity. | 1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. Optimize the solvent system for column chromatography (e.g., using a gradient elution) or consider distillation for purification. |
Data Presentation
Table 1: Relative Reactivity of Common Nucleophiles for Sₙ2 Reactions Note: Reactivity can be solvent-dependent.
| Category | Nucleophile | Relative Reactivity |
| Excellent | Thiolates (RS⁻), Cyanide (CN⁻), Azide (N₃⁻) | Very High[12] |
| Good | Iodide (I⁻), Hydroxide (OH⁻), Alkoxides (RO⁻) | High[12][14] |
| Fair | Bromide (Br⁻), Chloride (Cl⁻), Amines (RNH₂) | Moderate[12] |
| Weak/Very Weak | Alcohols (ROH), Water (H₂O), Carboxylates (RCOO⁻) | Low[6][7] |
Table 2: Common Solvents and Their Effect on Sₙ2 Reaction Rate
| Solvent Type | Examples | Effect on Sₙ2 Rate | Reason |
| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | Increases Rate | Solvates the cation, leaving the nucleophile "naked" and highly reactive.[3][5] |
| Polar Protic | Water, Ethanol, Methanol, Acetic Acid | Decreases Rate | Solvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity.[8][9][10] |
| Non-Polar | Hexane, Toluene, Benzene | Very Slow/No Reaction | Reactants (especially ionic nucleophiles) have poor solubility. |
Experimental Protocols
General Protocol for Nucleophilic Substitution (Sₙ2) on this compound with Sodium Azide
This protocol provides a representative methodology for a typical Sₙ2 reaction.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.2 equivalents). Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add anhydrous DMSO (approx. 5 mL per 1 g of alkyl halide) to the flask via syringe. Stir the suspension for 10 minutes. Add this compound (1.0 equivalent) to the flask dropwise via syringe.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 60-70 °C using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMSO used).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layers with deionized water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMSO and water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-azido-4-ethylhexane.
-
Purification: If necessary, purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Visualizations
Caption: Sₙ2 mechanism showing backside attack and a single transition state.
Caption: Troubleshooting workflow for low yield in Sₙ2 reactions.
Caption: Key factors influencing the yield of Sₙ2 reactions.
References
- 1. web.viu.ca [web.viu.ca]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 8. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Preventing elimination byproducts when using 1-Chloro-4-ethylhexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-4-ethylhexane. The focus of this guide is to help minimize or prevent the formation of elimination byproducts during nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common elimination byproducts when using this compound?
A1: this compound is a secondary alkyl halide, which can undergo both substitution (S\textsubscript{N}1 and S\textsubscript{N}2) and elimination (E1 and E2) reactions. The primary elimination byproducts are alkenes formed through the removal of the chlorine atom and a hydrogen atom from an adjacent carbon. The two likely elimination products are 4-ethylhex-1-ene and 4-ethylhex-2-ene (as a mixture of E/Z isomers).
Q2: Why am I getting a significant amount of alkene byproduct in my reaction?
A2: The formation of alkene byproducts is due to competing elimination reactions (E1 and E2). Several factors can favor elimination over the desired substitution reaction[1][2][3]:
-
Strongly basic nucleophiles: Using strong bases like hydroxides (OH⁻), alkoxides (RO⁻), or amide ions (NH₂⁻) significantly promotes the E2 pathway.[4][5]
-
High temperatures: Elimination reactions are generally favored over substitution reactions at higher temperatures.[6][7]
-
Sterically hindered nucleophiles/bases: Bulky bases will preferentially act as a base rather than a nucleophile, leading to a higher yield of elimination products.
-
Solvent choice: Protic solvents (e.g., water, ethanol) can promote both E1 and E2 reactions, depending on the base strength.[2]
Q3: How can I favor the S\textsubscript{N}2 pathway to minimize elimination?
A3: To favor the S\textsubscript{N}2 pathway and obtain the desired substitution product with this compound, consider the following conditions:
-
Use a good, weakly basic nucleophile: Nucleophiles such as azide (B81097) (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻) are good nucleophiles but relatively weak bases, which will favor the S\textsubscript{N}2 reaction over E2.[5]
-
Choose a polar aprotic solvent: Solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetone (B3395972) are ideal for S\textsubscript{N}2 reactions.[1][4] These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents, thus maintaining its nucleophilicity.[1][4]
-
Maintain a low reaction temperature: Running the reaction at lower temperatures will generally favor the substitution reaction.[6][7]
Q4: Is the S\textsubscript{N}1 pathway a viable option for this substrate?
A4: While the S\textsubscript{N}1 pathway is possible for a secondary alkyl halide like this compound, it is often accompanied by the E1 elimination reaction. Both pathways proceed through a carbocation intermediate. To favor S\textsubscript{N}1 over E1, you would typically use a weak, non-basic nucleophile in a polar protic solvent (e.g., solvolysis in water or an alcohol) at a low temperature. However, controlling the competition with the E1 pathway can be challenging.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High yield of alkene byproducts | The nucleophile is too basic. | Switch to a less basic nucleophile. For example, instead of sodium ethoxide for ether synthesis, consider using sodium iodide followed by reaction with an alkoxide (if applicable to your target molecule) or use a Williamson ether synthesis with the alkoxide of the desired alcohol and a less hindered primary alkyl halide if your synthesis allows. For amine synthesis, consider the Gabriel synthesis or using sodium azide followed by reduction.[8][9] |
| The reaction temperature is too high. | Lower the reaction temperature. Monitor the reaction progress at a lower temperature, even if it proceeds more slowly. | |
| The solvent is promoting elimination. | Change to a polar aprotic solvent such as DMSO, DMF, or acetone to favor the S\textsubscript{N}2 reaction.[1][4] | |
| Low or no reaction conversion | The nucleophile is too weak or sterically hindered. | While avoiding strong bases, ensure your nucleophile is sufficiently reactive for the S\textsubscript{N}2 reaction. |
| The leaving group is not sufficiently activated. | While chloride is a reasonable leaving group, for challenging reactions, consider converting the corresponding alcohol to a tosylate or mesylate for a better leaving group. | |
| The temperature is too low. | While high temperatures favor elimination, a certain amount of thermal energy is required for the reaction to proceed. Gradually increase the temperature while carefully monitoring the product distribution by techniques like GC-MS or NMR spectroscopy. | |
| Mixture of substitution and elimination products | The reaction conditions are on the borderline between favoring substitution and elimination. | This is common for secondary alkyl halides.[10] Fine-tuning the reaction conditions is crucial. A systematic approach, such as a design of experiments (DoE), can help identify the optimal balance of nucleophile concentration, temperature, and solvent. |
Experimental Protocol: Synthesis of 4-Ethylhexyl Azide (S\textsubscript{N}2 Reaction)
This protocol provides a general method for the nucleophilic substitution of this compound with sodium azide to yield 4-ethylhexyl azide, a precursor that can be readily reduced to the corresponding primary amine. This S\textsubscript{N}2 reaction is designed to minimize the formation of elimination byproducts.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.2 equivalents) and anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Alkyl Halide: While stirring the suspension, add this compound (1.0 equivalent) to the flask at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing diethyl ether and water. c. Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). e. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 4-ethylhexyl azide.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Quantitative Data Summary:
The following table summarizes expected outcomes based on reaction conditions for a secondary alkyl halide like this compound. The yields are illustrative and can vary based on the specific nucleophile and precise reaction conditions.
| Substrate | Nucleophile/Base | Solvent | Temperature (°C) | Major Product(s) | Approximate Yield of Major Product(s) | Reference |
| Secondary Alkyl Halide | NaN₃ | DMSO | 50-60 | S\textsubscript{N}2 Product | > 85% | General S\textsubscript{N}2 conditions |
| Secondary Alkyl Halide | NaCN | DMF | 60-80 | S\textsubscript{N}2 Product | > 80% | [11] |
| Secondary Alkyl Halide | CH₃CO₂Na | DMF | 50-70 | S\textsubscript{N}2 Product | 70-80% | [2] |
| Secondary Alkyl Halide | NaOCH₂CH₃ | Ethanol | 25 | E2 Product | ~80% | [5] |
| Secondary Alkyl Halide | NaOCH₂CH₃ | Ethanol | 55 | E2 Product | > 90% | [6] |
| Secondary Alkyl Halide | H₂O | H₂O/Ethanol | 25 | S\textsubscript{N}1/E1 Mixture | Variable | General solvolysis conditions |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Reactions with 1-Chloro-4-ethylhexane
Welcome to the technical support center for 1-Chloro-4-ethylhexane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this secondary alkyl halide. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues leading to low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is giving a low yield of the desired product. What are the likely causes?
Low yields in nucleophilic substitution reactions with this compound, a secondary alkyl halide, are often due to competing elimination reactions (E2 and E1) that form alkenes.[1][2] The outcome of the reaction is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[3][4][5]
Q2: I am observing the formation of an alkene byproduct. How can I minimize this?
The formation of an alkene is a result of an elimination reaction. To favor substitution over elimination, consider the following adjustments:
-
Nucleophile/Base Strength: Use a less sterically hindered and weakly basic nucleophile.[1] Strong, bulky bases favor the E2 pathway.[6]
-
Temperature: Lowering the reaction temperature generally favors the substitution reaction (SN2) over elimination (E2).[1][7][8]
-
Solvent: For SN2 reactions, polar aprotic solvents like DMSO or DMF are preferable as they enhance the nucleophilicity of the attacking species.[1][7][9] For SN1 conditions, polar protic solvents like water or alcohols can be used, but these may also promote elimination.
Q3: What type of nucleophilic substitution mechanism (SN1 or SN2) should I expect with this compound?
As a secondary alkyl halide, this compound can undergo both SN1 and SN2 reactions.[3] The predominant mechanism will be dictated by the specific reaction conditions.[3][4]
-
SN2 is favored by: Strong, non-bulky nucleophiles and polar aprotic solvents.[4][9]
-
SN1 is favored by: Weak nucleophiles and polar protic solvents that can stabilize the intermediate carbocation.[9]
Q4: I am attempting a Williamson ether synthesis and the yield is poor. What are the common pitfalls?
The Williamson ether synthesis is a classic SN2 reaction. With a secondary alkyl halide like this compound, the primary competing reaction is E2 elimination, especially when using a strong base like an alkoxide.[1][7][10] To improve the yield of the ether:
-
Use a less sterically hindered alkoxide if possible.[1]
-
Ensure anhydrous (dry) conditions, as water can deactivate the alkoxide.[7]
Q5: Can I use this compound to prepare a Grignard reagent? What are the potential issues?
Yes, this compound can be used to prepare a Grignard reagent (4-ethylhexylmagnesium chloride) by reacting it with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF).[11][12] Potential issues leading to low yields of the Grignard reagent or subsequent reactions include:
-
Presence of moisture: Grignard reagents are highly reactive with protic sources, including water, alcohols, and carboxylic acids.[12][13] All glassware and solvents must be scrupulously dried.
-
Reaction with oxygen: Exposure to air can lead to the formation of peroxide species, reducing the yield of the desired product.[13] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Side reactions: Grignard reagents are strong bases and can act as such if the substrate in a subsequent reaction has acidic protons.[13][14]
Troubleshooting Guides
Guide 1: Low Conversion in a Generic Nucleophilic Substitution Reaction
This guide provides a systematic approach to troubleshooting low conversion rates when reacting this compound with a nucleophile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion rates.
Data Presentation: Impact of Reaction Parameters on Product Distribution
The following table summarizes the expected impact of changing reaction conditions on the ratio of substitution to elimination products.
| Parameter | Condition Favoring Substitution (SN2) | Condition Favoring Elimination (E2) | Expected Outcome with this compound |
| Nucleophile/Base | Weakly basic, non-bulky (e.g., I⁻, Br⁻, CN⁻) | Strongly basic, bulky (e.g., t-BuOK) | A mix of products is likely, careful selection is key. |
| Temperature | Low (e.g., 25-50 °C)[1][7] | High (e.g., >80 °C)[8] | Lower temperatures will favor the desired substitution product. |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetone)[1][7] | Less polar or protic with a strong base | Polar aprotic solvents are recommended for SN2 pathways. |
Experimental Protocol: General Nucleophilic Substitution (SN2)
This protocol outlines a general procedure for a substitution reaction designed to minimize elimination.
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
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Solvent and Reagents: To a round-bottom flask, add the chosen anhydrous polar aprotic solvent (e.g., DMF).
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Nucleophile Addition: Add the nucleophile (1.1 equivalents) to the solvent and stir until dissolved.
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Substrate Addition: Slowly add this compound (1.0 equivalent) to the stirring solution at room temperature.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Guide 2: Optimizing a Williamson Ether Synthesis
This guide focuses on the specific challenges of synthesizing an ether from this compound.
Logical Relationship Diagram:
Caption: Factors influencing Williamson ether synthesis yield.
Data Presentation: Effect of Base and Temperature
| Alkoxide (Base) | Temperature (°C) | Predominant Product | Reference |
| Sodium ethoxide | 25 | Ether (Substitution) | [1] |
| Sodium ethoxide | 80 | Alkene (Elimination) | [2] |
| Potassium tert-butoxide | 25 | Alkene (Elimination) | [6] |
Experimental Protocol: Williamson Ether Synthesis
-
Alkoxide Formation: In a flame-dried, three-neck flask under nitrogen, add the desired alcohol to an anhydrous polar aprotic solvent (e.g., THF). Cool the solution in an ice bath.
-
Base Addition: Slowly add a strong base (e.g., sodium hydride, 1.1 equivalents) in portions. Allow the mixture to stir until hydrogen evolution ceases.
-
Substrate Addition: Slowly add this compound (1.0 equivalent) to the alkoxide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (e.g., 40-50 °C) may be required, but higher temperatures should be avoided to minimize elimination.[7]
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Monitoring and Work-up: Monitor by TLC or GC. Once complete, carefully quench the reaction by adding water or a saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.coach [chemistry.coach]
- 4. brainkart.com [brainkart.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. leah4sci.com [leah4sci.com]
- 12. byjus.com [byjus.com]
- 13. adichemistry.com [adichemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Removal of unreacted starting material from 1-Chloro-4-ethylhexane products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Chloro-4-ethylhexane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the removal of unreacted starting materials from this compound products.
Issue 1: Poor separation of this compound from a starting material with a close boiling point during distillation.
-
Possible Cause: The fractional distillation column is not efficient enough for the separation.
-
Suggested Solution:
-
Increase the length of the fractionating column.
-
Use a column with a higher theoretical plate count (e.g., a Vigreux column or a packed column with Raschig rings or metal sponges).
-
Insulate the distillation column to maintain a proper temperature gradient.
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Ensure a slow and steady distillation rate (typically 1-2 drops per second) to allow for proper equilibration between the liquid and vapor phases.[1]
-
Issue 2: Co-elution of this compound with an impurity during column chromatography.
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Possible Cause: The solvent system (eluent) does not provide adequate separation.
-
Suggested Solution:
-
Optimize the eluent system by performing thin-layer chromatography (TLC) first.[2] Test different solvent mixtures of varying polarities.
-
Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity to better separate compounds with different affinities for the stationary phase.
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Ensure the column is not overloaded with the sample, which can lead to band broadening and poor separation.[2]
-
Issue 3: Emulsion formation during liquid-liquid extraction when washing the organic layer containing this compound.
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Possible Cause: Vigorous shaking of the separatory funnel, especially when a basic wash solution is used.
-
Suggested Solution:
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
To break up an existing emulsion, add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer and can help force the separation of the layers.
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If the emulsion is persistent, it may be necessary to filter the entire mixture through a bed of Celite or glass wool.
-
Issue 4: Low recovery of this compound after purification.
-
Possible Causes:
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During distillation, the collection temperature range was too narrow, leaving some product behind.
-
In column chromatography, some product may have been retained on the column.
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During liquid-liquid extraction, the product may have some solubility in the aqueous phase, leading to loss with each wash.
-
-
Suggested Solutions:
-
Distillation: Widen the collection temperature range slightly, while still ensuring the purity of the collected fraction by analytical methods like GC-MS.
-
Column Chromatography: After collecting the main product fractions, flush the column with a more polar solvent to ensure all the desired compound has been eluted. Monitor the fractions using TLC.
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Liquid-Liquid Extraction: Minimize the number of aqueous washes. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might need to remove from this compound?
Based on common synthetic routes for alkyl halides, the most likely starting material to be present as an impurity is the corresponding alcohol, 4-ethylhexan-1-ol (B2670570).[3][4] Other potential impurities could include reagents used for the chlorination, such as thionyl chloride (SOCl₂) or hydrochloric acid (HCl).[3][4]
Q2: Which purification method is best for removing unreacted 4-ethylhexan-1-ol from this compound?
Liquid-liquid extraction is a highly effective method for removing unreacted alcohol. By washing the crude product (dissolved in an organic solvent) with water or a dilute base, the more polar alcohol will preferentially partition into the aqueous layer, leaving the less polar this compound in the organic layer.[5][6]
Q3: Can I use distillation to separate this compound from its precursor alcohol?
Q4: How can I determine the purity of my this compound sample after purification?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of volatile compounds like this compound.[7] It allows for the separation of different components in the sample and provides their mass spectra, which can be used to identify and quantify any remaining impurities.
Data Presentation
Table 1: Physical Properties of this compound and a Potential Starting Material.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₇Cl | 148.67[8] | ~170-190 (estimated) |
| 4-Ethylhexan-1-ol | C₈H₁₈O | 130.23 | 175-178 |
Experimental Protocols
Protocol 1: Purification of this compound by Liquid-Liquid Extraction
This protocol is designed to remove polar impurities, such as unreacted alcohols or aqueous reagents.
-
Dissolution: Dissolve the crude this compound product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.
-
Mixing: Stopper the funnel and gently invert it several times to mix the two phases. Vent the funnel periodically to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The organic layer containing the this compound will typically be the top layer if using a solvent less dense than water, like diethyl ether.
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Draining: Carefully drain the lower aqueous layer.
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Repeat: Repeat the washing step (2-5) two more times with deionized water.
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Brine Wash: Perform a final wash with an equal volume of brine (saturated NaCl solution) to remove any remaining dissolved water from the organic layer.
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Drying: Drain the organic layer into a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate).
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Filtration: After a few minutes, filter the solution to remove the drying agent.
-
Solvent Removal: Remove the solvent from the purified product using a rotary evaporator.
Protocol 2: Purification of this compound by Fractional Distillation
This protocol is suitable for separating this compound from impurities with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a distillation head with a thermometer, and a receiving flask.
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Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibration: As the mixture begins to boil, allow the vapor to rise through the fractionating column and establish a temperature gradient.
-
Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the distillation head. The fraction that distills at a constant temperature corresponding to the boiling point of this compound is the purified product.
-
Analysis: Analyze the purity of the collected fractions using a suitable method like GC-MS.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 10.5 Preparing Alkyl Halides from Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. google.com [google.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C8H17Cl | CID 80094670 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying impurities in 1-Chloro-4-ethylhexane via NMR spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 1-Chloro-4-ethylhexane via NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in a sample of this compound?
A1: Impurities in a sample of this compound can arise from several sources, including the synthetic route and subsequent workup and handling. Common impurities include:
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Unreacted starting materials: If the synthesis involves the chlorination of 4-ethylhexane, residual starting material may be present.
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Positional isomers: Free-radical chlorination of 4-ethylhexane can produce a mixture of isomers, such as 2-chloro-4-ethylhexane and 3-chloro-4-ethylhexane, in addition to the desired this compound.
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Solvent residues: Residual solvents from the reaction or purification steps (e.g., dichloromethane, diethyl ether, hexanes) are common impurities.
-
Grease: Stopcock grease from glassware can appear as broad signals in the aliphatic region of the ¹H NMR spectrum.
-
Water: The presence of water is common and its chemical shift can vary depending on the solvent and temperature.
Q2: My ¹H NMR spectrum shows more peaks than I expect for pure this compound. How can I begin to identify the impurities?
A2: The first step is to compare the observed chemical shifts and coupling patterns with the expected spectrum of this compound. Use the data in Table 1 as a reference. Then, consult the data for potential impurities in Tables 2-5. Pay close attention to the integration values to estimate the relative amounts of the main compound and any impurities. Signals that do not correspond to this compound or its likely isomers could be from solvents or grease (see Table 6).
Q3: I see broad signals around 0.8-1.5 ppm in my ¹H NMR spectrum that I can't assign. What could they be?
A3: Broad, overlapping signals in the aliphatic region (around 0.8-1.5 ppm) are often indicative of hydrocarbon grease from glassware. These signals typically lack well-defined coupling patterns.
Q4: The chemical shift of a particular proton in my sample seems to have shifted compared to the reference data. Why might this happen?
A4: Chemical shifts can be influenced by several factors, including the solvent used for the NMR experiment, the concentration of the sample, and the temperature at which the spectrum was acquired. Ensure your experimental conditions match those of the reference data as closely as possible. Small deviations are not uncommon.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the NMR analysis of this compound.
Issue 1: Overlapping Signals in the Aliphatic Region
-
Problem: It is difficult to distinguish between the signals of this compound and potential alkane impurities (e.g., 4-ethylhexane) due to significant overlap in the 0.8-1.8 ppm region of the ¹H NMR spectrum.
-
Troubleshooting Steps:
-
Examine the ¹³C NMR Spectrum: The ¹³C NMR spectrum will likely show better resolution of signals for the different carbon environments. Compare the observed ¹³C chemical shifts with the data in Tables 1-5 to identify the presence of impurities.
-
2D NMR Spectroscopy: Acquire a 2D NMR experiment, such as a HSQC (Heteronuclear Single Quantum Coherence) spectrum. This will correlate each proton signal with its directly attached carbon, helping to resolve overlapping proton signals based on the chemical shift of the carbon they are attached to.
-
Spiking Experiment: If you have a pure standard of a suspected impurity (e.g., 4-ethylhexane), add a small amount to your NMR sample and re-acquire the spectrum. An increase in the intensity of a specific set of signals will confirm the presence of that impurity.
-
Issue 2: Identifying the Correct Positional Isomer
-
Problem: The ¹H NMR spectra of this compound, 2-chloro-4-ethylhexane, and 3-chloro-4-ethylhexane may show similar features, making definitive identification challenging.
-
Troubleshooting Steps:
-
Focus on the Downfield Region: The chemical shift of the proton attached to the carbon bearing the chlorine atom (the H-C-Cl proton) is the most diagnostic. In this compound, this is a triplet around 3.5 ppm. For 2-chloro-4-ethylhexane and 3-chloro-4-ethylhexane, this signal will be a multiplet at a different chemical shift (refer to Tables 3 and 4).
-
Analyze the ¹³C NMR Spectrum: The chemical shift of the carbon atom bonded to the chlorine (C-Cl) is also highly indicative of the isomer. Compare the observed chemical shift with the predicted values in Tables 1, 3, and 4.
-
DEPT (Distortionless Enhancement by Polarization Transfer) Experiments: A DEPT-135 experiment can distinguish between CH, CH₂, and CH₃ groups. This can be particularly useful in confirming the carbon assignments and thus the isomeric structure.
-
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. These values were obtained using NMR prediction software and should be used as a guide. Actual chemical shifts may vary depending on experimental conditions.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 3.52 (t) | 45.5 |
| 2 | 1.75 (m) | 32.1 |
| 3 | 1.40 (m) | 29.3 |
| 4 | 1.35 (m) | 39.0 |
| 5 (CH₂) | 1.30 (m) | 25.6 |
| 6 (CH₃) | 0.88 (t) | 11.2 |
| Ethyl CH₂ | 1.30 (m) | 25.6 |
| Ethyl CH₃ | 0.88 (t) | 11.2 |
Table 2: Predicted ¹H and ¹³C NMR Data for 4-Ethylhexane (Starting Material)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1, 6 | 0.89 (t) | 14.2 |
| 2, 5 | 1.25 (m) | 23.1 |
| 3, Ethyl CH₂ | 1.25 (m) | 29.4 |
| 4 | 1.25 (m) | 42.0 |
| Ethyl CH₃ | 0.87 (t) | 11.0 |
Table 3: Predicted ¹H and ¹³C NMR Data for 2-Chloro-4-ethylhexane
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 1.55 (d) | 24.5 |
| 2 | 3.95 (m) | 62.1 |
| 3 | 1.65 (m) | 41.2 |
| 4 | 1.35 (m) | 38.7 |
| 5 (CH₂) | 1.30 (m) | 25.5 |
| 6 (CH₃) | 0.88 (t) | 11.2 |
| Ethyl CH₂ | 1.30 (m) | 25.5 |
| Ethyl CH₃ | 0.88 (t) | 11.2 |
Table 4: Predicted ¹H and ¹³C NMR Data for 3-Chloro-4-ethylhexane
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 0.95 (t) | 13.9 |
| 2 | 1.80 (m) | 25.8 |
| 3 | 4.10 (m) | 65.3 |
| 4 | 1.70 (m) | 48.9 |
| 5 (CH₂) | 1.45 (m) | 23.7 |
| 6 (CH₃) | 0.90 (t) | 11.1 |
| Ethyl CH₂ | 1.45 (m) | 23.7 |
| Ethyl CH₃ | 0.90 (t) | 11.1 |
Table 5: Common Solvent and Grease Impurities in ¹H NMR (in CDCl₃)
| Impurity | ¹H Chemical Shift (ppm) | Multiplicity |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 3.48 (q), 1.21 (t) | q, t |
| Hexanes | ~0.88 (m), ~1.26 (m) | m |
| Acetone | 2.17 | s |
| Water | ~1.56 | s (broad) |
| Grease | ~0.8-1.5 | br s |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) can be added. TMS is the standard reference for ¹H and ¹³C NMR, appearing at 0 ppm.
NMR Data Acquisition
-
Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).
-
Use a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Set the relaxation delay to be at least 5 times the longest T₁ of the protons of interest for accurate integration.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 80 ppm for this compound).
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Mandatory Visualization
Caption: Workflow for the identification of impurities in this compound using NMR spectroscopy.
Improving the solubility of 1-Chloro-4-ethylhexane in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 1-Chloro-4-ethylhexane in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a halogenated alkane. As a nonpolar organic compound, it is generally soluble in other nonpolar organic solvents and has very low solubility in polar solvents like water.[1][2] The principle of "like dissolves like" is the primary determinant of its solubility. Its solubility is also influenced by factors such as temperature and the specific solvent used.
Q2: In which types of organic solvents is this compound expected to be most soluble?
A2: this compound is expected to be most soluble in nonpolar and weakly polar aprotic solvents. This is because the intermolecular forces of this compound (primarily London dispersion forces) are similar to those of nonpolar solvents, allowing for favorable interactions.[1] Examples of suitable solvents include alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene, benzene), and chlorinated solvents (e.g., dichloromethane, chloroform).
Q3: Why is this compound poorly soluble in water?
A3: The poor solubility of this compound in water is due to the significant difference in polarity between the two molecules. Water is a highly polar solvent that forms strong hydrogen bonds. To dissolve in water, this compound would need to break these strong hydrogen bonds, which is energetically unfavorable as it cannot form comparably strong interactions with water molecules.[2][3]
Q4: How does temperature affect the solubility of this compound?
A4: For most solids and liquids dissolving in a liquid solvent, solubility tends to increase with an increase in temperature.[4][5] This is because the additional thermal energy helps to overcome the intermolecular forces in both the solute and the solvent. However, the extent of this effect can vary depending on the specific solute-solvent system. For this compound, a moderate increase in temperature is likely to improve its solubility in most organic solvents.
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissolve this compound in a reaction medium.
Issue 1: this compound is not dissolving in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Solvent Polarity Mismatch | The chosen solvent may be too polar. This compound is nonpolar and will not dissolve well in polar solvents like water, methanol, or ethanol. |
| Solution: Switch to a nonpolar or weakly polar aprotic solvent such as hexane, toluene, or dichloromethane. | |
| Insufficient Temperature | The temperature of the system may be too low to overcome the intermolecular forces. |
| Solution: Gently warm the mixture while stirring. Monitor the temperature to avoid boiling the solvent or decomposing the reactants. | |
| Inadequate Mixing | The solute and solvent may not be adequately mixed, leading to poor dissolution kinetics. |
| Solution: Increase the agitation speed or use a more efficient stirring method (e.g., magnetic stirrer, overhead stirrer). |
Issue 2: The reaction mixture is cloudy or forms two layers.
| Possible Cause | Troubleshooting Step |
| Immiscibility | This compound and the solvent are immiscible, leading to the formation of separate layers. This is common when a nonpolar compound is mixed with a highly polar solvent. |
| Solution: Select a solvent in which this compound is known to be soluble. If the reaction requires a polar medium, consider using a co-solvent system. | |
| Precipitation | The concentration of this compound has exceeded its solubility limit in the chosen solvent at the current temperature. |
| Solution: Add more solvent to decrease the concentration, or gently heat the mixture to increase the solubility. If these are not options, a different solvent with higher solubilizing capacity is needed. |
Data Presentation
The following table provides an estimated qualitative solubility of this compound in common laboratory solvents based on the principle of "like dissolves like". For precise quantitative data, it is recommended to perform the experimental protocol outlined below.
| Solvent | Solvent Type | Expected Solubility |
| Water | Polar Protic | Insoluble |
| Methanol | Polar Protic | Sparingly Soluble |
| Ethanol | Polar Protic | Sparingly Soluble |
| Acetone | Polar Aprotic | Soluble |
| Dichloromethane | Weakly Polar Aprotic | Very Soluble |
| Toluene | Nonpolar Aprotic | Very Soluble |
| Hexane | Nonpolar Aprotic | Very Soluble |
Experimental Protocols
Protocol for Determining the Solubility of this compound in a Solvent
This protocol describes a method to determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Analytical balance
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Micropipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. "Excess" means that there should be undissolved this compound visible.
-
Add a magnetic stir bar to the vial.
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Seal the vial and place it in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously for at least 24 hours to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After 24 hours, stop the stirring and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the clear supernatant (the dissolved portion) using a micropipette.
-
Accurately weigh the collected sample.
-
Dilute the sample with a known volume of a suitable solvent to a concentration that is within the linear range of the analytical instrument.
-
-
Analysis:
-
Analyze the diluted sample using a calibrated analytical method (e.g., GC) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original undiluted sample.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Key factors influencing solubility.
References
Activation of magnesium for Grignard reaction with 1-Chloro-4-ethylhexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the activation of magnesium for the Grignard reaction, specifically with 1-chloro-4-ethylhexane.
Troubleshooting Guide: Magnesium Activation
Initiating the Grignard reaction with less reactive alkyl chlorides like this compound can be challenging due to the passivating magnesium oxide layer on the magnesium turnings. Below is a summary of common activation methods.
Table 1: Comparison of Magnesium Activation Methods
| Activation Method | Activating Agent/Procedure | Temperature | Typical Reaction Time | Key Considerations & Troubleshooting |
| Chemical Activation | ||||
| Iodine | A small crystal of I₂ | Room Temp to gentle warming | 5-15 min | The disappearance of the purple/brown iodine color indicates initiation. If the color persists, gentle warming may be necessary. |
| 1,2-Dibromoethane (DBE) | A few drops of DBE | Room Temp | 5-10 min | Vigorous bubbling (ethylene evolution) signals activation. Use sparingly as it consumes some magnesium. |
| Diisobutylaluminium hydride (DIBAH) | Catalytic amount | Room Temp | 10-20 min | A highly effective but pyrophoric reagent. Strict anhydrous and inert atmosphere techniques are mandatory. |
| Physical Activation | ||||
| Mechanical Grinding/Crushing | Stirring dry magnesium turnings with a glass rod or magnetic stir bar | Room Temp | 15-30 min | Exposes fresh magnesium surfaces. Must be performed under a strictly inert atmosphere to prevent re-oxidation. |
| Sonication | Ultrasonic bath | Room Temp | 10-20 min | The ultrasonic waves physically disrupt the oxide layer. Ensure the flask is securely placed in the bath. |
Experimental Protocols
Protocol 1: General Procedure for Magnesium Activation with Iodine
This protocol outlines a standard method for activating magnesium turnings using iodine, suitable for initiating the Grignard reaction with this compound.
Materials:
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Magnesium turnings
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Iodine crystal
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Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
This compound
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Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of Glassware: Thoroughly dry all glassware in an oven at >120°C for several hours and assemble hot under a stream of inert gas.
-
Magnesium and Iodine Addition: Place the magnesium turnings (1.2 equivalents) and a single small crystal of iodine into the reaction flask under a positive pressure of inert gas.
-
Solvent Addition: Add a minimal amount of anhydrous ether or THF to just cover the magnesium turnings.
-
Initiation: Add a small portion (approx. 10%) of the this compound solution (dissolved in the reaction solvent) to the magnesium suspension.
-
Observation and Heating: Observe the reaction mixture. The disappearance of the iodine color and the appearance of cloudiness or gentle reflux indicate initiation. If the reaction does not start, gently warm the mixture with a heat gun.
-
Addition of Alkyl Halide: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours to ensure complete conversion.
Visualizations
Caption: Troubleshooting workflow for a failed Grignard reaction initiation.
Caption: Formation of 4-Ethylhexylmagnesium chloride.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with this compound not starting?
A: The most common reasons for initiation failure are the presence of moisture and the passivating layer of magnesium oxide on the magnesium turnings. Ensure all glassware is flame-dried or oven-dried and that all solvents and reagents are strictly anhydrous. Additionally, primary alkyl chlorides are less reactive than bromides or iodides, often requiring a more robust activation method for the magnesium.[1]
Q2: What are the visual signs of a successful Grignard reaction initiation?
A: A successful initiation is typically marked by one or more of the following observations:
-
The disappearance of the color of a chemical activator like iodine.
-
Spontaneous boiling of the solvent at the surface of the magnesium.
-
The reaction mixture turning cloudy and greyish-brown.
-
A noticeable increase in the temperature of the reaction flask (exotherm).
Q3: Can I use a different solvent instead of diethyl ether or THF?
A: Diethyl ether and THF are the most common and effective solvents for Grignard reactions because they are aprotic and their lone pair electrons solvate and stabilize the Grignard reagent.[2] While other ethers can be used, it is crucial to use an aprotic solvent to avoid quenching the highly basic Grignard reagent.
Q4: I observe a significant amount of a high-boiling byproduct. What is it and how can I avoid it?
A: A common side reaction is Wurtz coupling, where the formed Grignard reagent reacts with the starting alkyl chloride to form a dimer (in this case, 8,9-diethyhexadecane).[3][4] This is more prevalent with less reactive chlorides. To minimize this, ensure slow, dropwise addition of the this compound to the activated magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.[3]
Q5: Is it possible to form the Grignard reagent from this compound if there are other functional groups in the molecule?
A: Grignard reagents are highly reactive strong bases and nucleophiles. They will react with any acidic protons present in the molecule, such as those from alcohols, carboxylic acids, amines, or even terminal alkynes. Therefore, these functional groups must be protected before attempting to form the Grignard reagent.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1-Chloro-4-ethylhexane
This guide provides researchers, scientists, and drug development professionals with detailed information on selecting catalysts for cross-coupling reactions involving the secondary alkyl chloride, 1-Chloro-4-ethylhexane. It includes frequently asked questions, troubleshooting advice, data tables, and a representative experimental protocol.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: Cross-coupling reactions with this compound, a secondary alkyl chloride, present several challenges. The C(sp³)-Cl bond is less reactive towards oxidative addition than C(sp²)-X bonds (in aryl/vinyl halides).[1] Additionally, the presence of β-hydrogens in this compound makes the alkyl-metal intermediate susceptible to rapid β-hydride elimination, which leads to the formation of undesired olefin byproducts and is often a major competing side reaction.[1][2]
Q2: Which types of cross-coupling reactions are suitable for this compound?
A2: Several cross-coupling reactions can be adapted for use with secondary alkyl chlorides like this compound. These include:
-
Suzuki-Miyaura Coupling: Couples the alkyl chloride with an organoboron reagent. While historically challenging, recent advances have made this feasible.[2][3]
-
Negishi Coupling: Utilizes a more reactive organozinc reagent, which can be effective for coupling with less reactive alkyl chlorides.[4][5]
-
Kumada Coupling: Employs a highly reactive Grignard (organomagnesium) reagent.[6][7] This method's high reactivity can be advantageous but may limit functional group tolerance.[6]
-
Buchwald-Hartwig Amination: Forms a C-N bond by coupling with an amine.[8]
-
Sonogashira Coupling: While traditionally for aryl/vinyl halides, recent developments have shown some success with alkyl halides for C-C triple bond formation.[9][10]
Q3: What are the key components of a successful catalyst system for this substrate?
A3: A successful catalyst system for cross-coupling this compound typically consists of:
-
A Metal Precursor: Palladium- and nickel-based catalysts are most common.[7][11] Nickel catalysts are often more effective for less reactive chlorides.[2][12]
-
A Ligand: This is a critical component. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often required to promote the desired oxidative addition and reductive elimination steps while suppressing β-hydride elimination.[1][13]
-
A Base (if applicable): The choice of base is crucial in reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings to facilitate the transmetalation step.[14]
-
An Appropriate Solvent: The solvent must be anhydrous and degassed to prevent catalyst deactivation.[14] Ethereal solvents like THF or dioxane are common.[6]
Q4: How do I minimize the formation of byproducts from β-hydride elimination?
A4: Minimizing β-hydride elimination is a primary challenge. Strategies include:
-
Ligand Selection: Use bulky, electron-rich ligands that accelerate reductive elimination, making it faster than β-hydride elimination.[1]
-
Low Reaction Temperatures: Running the reaction at lower temperatures can disfavor the β-hydride elimination pathway.
-
Choice of Metal: Nickel catalysts are sometimes more effective than palladium in suppressing this side reaction for alkyl halides.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The active Pd(0) or Ni(0) species may have been oxidized.[14] 2. Poor Ligand Quality: Phosphine-based ligands can be sensitive to air.[14] 3. Incorrect Stoichiometry: Incorrect ratios of reactants can stall the reaction. | 1. Use a fresh catalyst or a more stable precatalyst. Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[14] 2. Store and handle ligands under an inert atmosphere. 3. Carefully verify the masses and molar equivalents of all reagents. |
| Formation of Homocoupled Products | 1. Presence of Oxygen: Oxygen can lead to the homocoupling of organometallic reagents.[13] 2. Decomposition of Organometallic Reagent: For example, boronic acids can be unstable.[14] | 1. Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas.[14] 2. Use freshly prepared or purified organometallic reagents. Consider using more stable derivatives like boronic esters (e.g., pinacol (B44631) esters) in Suzuki couplings.[14] |
| Significant β-Hydride Elimination Byproducts (Olefins) | 1. Suboptimal Ligand: The ligand may not be bulky or electron-rich enough to promote reductive elimination over β-hydride elimination.[1] 2. High Reaction Temperature: Higher temperatures can favor the elimination pathway. | 1. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands.[14] 2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Protodeboronation (in Suzuki Coupling) | 1. Unstable Boronic Acid: Boronic acids can be prone to replacement of the boron group with a hydrogen atom, especially in the presence of water.[14] | 1. Use a more stable boronic ester (e.g., pinacol, MIDA). Ensure anhydrous reaction conditions.[15] |
| Reaction Stalls | 1. Catalyst Deactivation: The catalyst may have decomposed over the course of the reaction. 2. Poor Solubility: One or more components may not be fully dissolved. | 1. Use a more robust catalyst system or a higher catalyst loading. 2. Choose a different solvent or a co-solvent system to improve solubility. Ensure vigorous stirring.[15] |
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Secondary Alkyl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| NiCl₂·diglyme | s-Phos | K₃PO₄ | Dioxane/NMP | 25 | 85-95 | [16] |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 80 | 70-85 | [17] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | 60 | 65-80 | [18] |
Table 2: Comparison of Catalyst Systems for Negishi Coupling of Secondary Alkylzinc Halides
| Catalyst Precursor | Ligand | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | CPhos | None | THF | 25 | 80-95 | [5] |
| NiCl₂(dme) | BINAP | None | THF | 25 | 75-90 | [19] |
| Pd₂(dba)₃ | PCyp₃ | NMI | THF/NMP | 80 | 70-88 | [4] |
Experimental Protocols
Representative Protocol for a Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of unactivated secondary alkyl chlorides.[16]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkyl-9-BBN (1.2 mmol, 1.2 equiv)
-
NiCl₂·diglyme (0.05 mmol, 5 mol%)
-
s-Phos (0.06 mmol, 6 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous Dioxane (5 mL)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) (1 mL)
Procedure:
-
In a glovebox, a flame-dried Schlenk tube is charged with NiCl₂·diglyme (5 mol%), s-Phos (6 mol%), and K₃PO₄ (3.0 equiv).
-
The Schlenk tube is sealed, removed from the glovebox, and placed under an atmosphere of dry Argon.
-
Anhydrous dioxane and NMP are added via syringe.
-
This compound (1.0 equiv) is added via syringe, followed by the alkyl-9-BBN reagent (1.2 equiv) as a solution in THF.
-
The reaction mixture is stirred vigorously at room temperature (25 °C) and monitored by GC-MS or TLC.
-
Upon completion, the reaction is quenched by the addition of water and extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired coupled product.
Mandatory Visualizations
Caption: General catalytic cycle for cross-coupling of this compound.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyl-alkyl Suzuki cross-coupling of unactivated secondary alkyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Secondary alkyl halides in transition-metal-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Negishi Coupling [organic-chemistry.org]
Technical Support Center: Managing Exothermicity in Reactions Involving 1-Chloro-4-ethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in managing the exothermicity of chemical reactions involving 1-Chloro-4-ethylhexane. The following information is intended to serve as a guideline for safe and effective experimentation.
Section 1: Grignard Reaction with this compound
The formation of a Grignard reagent from this compound and magnesium is a highly exothermic process. Proper control of the reaction temperature is critical to prevent thermal runaway and ensure a high yield of the desired product.
Experimental Protocol: Synthesis of (4-Ethylhexyl)magnesium chloride
Safety Precautions: This reaction is highly exothermic and moisture-sensitive. All glassware must be flame-dried under an inert atmosphere. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. The reaction should be conducted in a well-ventilated fume hood.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (catalytic amount)
-
Inert gas supply (Nitrogen or Argon)
-
External cooling bath (ice-water or chiller)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and an inert gas inlet.
-
Add magnesium turnings and a crystal of iodine to the flask.
-
Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium.
-
Allow the flask to cool to room temperature.
-
Add a small amount of anhydrous solvent to cover the magnesium.
-
Dissolve this compound in anhydrous solvent in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the reaction has started, begin the dropwise addition of the remaining this compound solution at a rate that maintains a controlled reflux. Use an external cooling bath to manage the exotherm.
-
After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.
-
The Grignard reagent is now ready for the subsequent reaction.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Hypothetical Enthalpy of Reaction | -250 to -350 kJ/mol | Highly exothermic. |
| Operating Temperature | 30-40 °C (Diethyl Ether) | Maintain a gentle reflux. |
| Addition Rate | 1-2 mL/min (for a 0.5 mol scale) | Adjust to control the exotherm. |
| Cooling Bath Temperature | 0-10 °C | To effectively dissipate heat. |
Troubleshooting and FAQs
Q1: The Grignard reaction is not initiating. What should I do?
-
A1: This is a common issue often caused by moisture or a passivated magnesium surface. Ensure all glassware and solvents are rigorously dried. To activate the magnesium, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating with a heat gun can also help initiate the reaction.
Q2: The reaction is too vigorous and the solvent is boiling off rapidly. How can I control it?
-
A2: Immediately stop the addition of this compound and increase the efficiency of your cooling bath. Ensure vigorous stirring to improve heat transfer. If the reaction continues to be uncontrollable, have a quenching bath of a saturated aqueous ammonium (B1175870) chloride solution ready for emergency use. For future reactions, slow down the addition rate and consider diluting the reagent.
Q3: I am observing the formation of a significant amount of Wurtz coupling byproduct.
-
A3: This side reaction is favored by high local concentrations of the alkyl halide. A slow and controlled addition of this compound is crucial to minimize its concentration in the reaction mixture, thereby reducing the likelihood of this coupling side reaction.
Section 2: Friedel-Crafts Alkylation with this compound
Friedel-Crafts alkylation of an aromatic compound with this compound in the presence of a Lewis acid catalyst is an exothermic reaction that requires careful temperature control to prevent polyalkylation and carbocation rearrangements.
Experimental Protocol: Alkylation of Benzene (B151609) with this compound
Safety Precautions: Lewis acids like aluminum chloride are corrosive and react violently with water. The reaction should be performed under anhydrous conditions in a fume hood. Wear appropriate PPE.
Materials:
-
This compound (1.0 eq)
-
Benzene (large excess, acts as solvent and reactant)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 eq)
-
Inert gas supply (Nitrogen or Argon)
-
External cooling bath (ice-water)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a dropping funnel, a condenser with a gas outlet to a scrubber, and an inert gas inlet.
-
Add anhydrous benzene and aluminum chloride to the flask and cool the mixture to 0-5 °C in an ice bath.
-
Dissolve this compound in anhydrous benzene in the dropping funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, let the reaction stir at 0-5 °C for an additional 2-3 hours.
-
Quench the reaction by slowly pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate (B86663) and purify by distillation.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Hypothetical Enthalpy of Reaction | -80 to -120 kJ/mol | Moderately exothermic. |
| Operating Temperature | 0-10 °C | To minimize polyalkylation and rearrangement. |
| Addition Rate | 1-2 mL/min (for a 0.5 mol scale) | Slower addition improves selectivity. |
| Reactant Ratio | Benzene in large excess (e.g., 5-10 eq) | Reduces the chance of polyalkylation. |
Troubleshooting and FAQs
Q1: The yield of the mono-alkylated product is low, and I see multiple products.
-
A1: This is likely due to polyalkylation, where the initial product is more reactive than the starting material. To minimize this, use a large excess of the aromatic substrate (benzene).[1] Lowering the reaction temperature can also help control the reaction rate and reduce the likelihood of further alkylation.
Q2: I have identified an isomer of the expected product.
-
A2: Carbocation rearrangement is a common side reaction in Friedel-Crafts alkylation. The secondary carbocation that could form from this compound might rearrange to a more stable carbocation. Using a milder Lewis acid and maintaining a low reaction temperature can sometimes minimize these rearrangements.
Q3: The reaction mixture has turned dark or tarry.
-
A3: This indicates decomposition, which can be caused by a reaction that is too vigorous. Ensure the rate of addition of the alkylating agent is well-controlled and that the reaction is adequately cooled.
Section 3: Williamson Ether Synthesis with this compound
The Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and an alkyl halide, can be exothermic, especially on a larger scale. Temperature control is important to prevent side reactions like elimination.
Experimental Protocol: Synthesis of 1-Ethoxy-4-ethylhexane
Safety Precautions: Sodium ethoxide is a strong base and is corrosive. Handle with care. The reaction should be conducted in a fume hood.
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol (B145695) (solvent)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask with a condenser and an inert gas inlet.
-
Dissolve sodium ethoxide in anhydrous ethanol in the flask.
-
Add this compound to the solution.
-
Heat the reaction mixture to a gentle reflux (around 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by distillation.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Hypothetical Enthalpy of Reaction | -60 to -90 kJ/mol | Mildly exothermic. |
| Operating Temperature | ~78 °C (Reflux in Ethanol) | Higher temperatures can favor elimination.[2] |
| Reaction Time | 4-6 hours | Monitor for completion. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can accelerate the reaction.[2] | Ethanol is a common and effective choice. |
Troubleshooting and FAQs
Q1: The yield of the ether is low, and I have isolated an alkene byproduct.
-
A1: The formation of an alkene is due to a competing E2 elimination reaction. This is more likely with secondary alkyl halides, but can occur with primary halides at higher temperatures. To minimize this, try running the reaction at a lower temperature for a longer period.
Q2: The reaction is proceeding very slowly.
-
A2: Ensure that your sodium ethoxide is not degraded and that your solvent is anhydrous. The presence of water will protonate the alkoxide, reducing its nucleophilicity. Using a polar aprotic solvent like DMF or DMSO can significantly increase the reaction rate.[2]
Q3: How can I improve the overall yield of the Williamson ether synthesis?
-
A3: To maximize the yield, ensure you are using a slight excess of the alkoxide. The choice of a less sterically hindered alkyl halide is also crucial for the Sₙ2 reaction to proceed efficiently.[2]
Visualizing Workflows and Relationships
Caption: A general troubleshooting workflow for managing exothermic reactions.
Caption: Key parameters influencing the control of exothermic reactions.
References
Validation & Comparative
Comparative Reactivity Analysis: 1-Chloro-4-ethylhexane vs. 1-Bromo-4-ethylhexane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes, optimizing yields, and ensuring kinetic efficiency. Alkyl halides are fundamental building blocks, and the choice of the halogen atom can profoundly influence the reactivity of the molecule. This guide provides an objective comparison of the reactivity of 1-Chloro-4-ethylhexane and 1-Bromo-4-ethylhexane, focusing on their performance in nucleophilic substitution and elimination reactions. The information presented is supported by established chemical principles and extrapolated from extensive data on primary alkyl halides.
Physicochemical Properties and Bond Characteristics
The intrinsic properties of the carbon-halogen (C-X) bond are central to understanding the reactivity differences between these two compounds. The C-Br bond is longer and weaker than the C-Cl bond. This is reflected in their respective bond dissociation energies, with the C-Br bond requiring less energy to cleave. This fundamental difference is the primary determinant of their comparative reactivity.
Table 1: Comparison of Physicochemical and Bond Properties
| Property | This compound | 1-Bromo-4-ethylhexane |
| Molecular Formula | C₈H₁₇Cl[1] | C₈H₁₇Br[2] |
| Molecular Weight | 148.67 g/mol [1] | 193.12 g/mol [2] |
| C-X Bond Energy | ~339 kJ/mol (for C-Cl)[3] | ~276 kJ/mol (for C-Br)[3][4] |
| Leaving Group Ability | Moderate | Good[5] |
| Relative Basicity of X⁻ | Cl⁻ is a stronger base than Br⁻[6] | Br⁻ is a weaker, more stable base than Cl⁻[6][7] |
The superior leaving group ability of bromide (Br⁻) compared to chloride (Cl⁻) is a direct consequence of its lower basicity and greater stability as an anion.[7][8] This stability arises from its larger atomic size and higher polarizability, which allow for more effective dispersal of the negative charge.[7][8]
Nucleophilic Substitution Reactions (SN1 vs. SN2)
As primary alkyl halides, both this compound and 1-Bromo-4-ethylhexane strongly favor the SN2 (bimolecular nucleophilic substitution) mechanism. The formation of a highly unstable primary carbocation required for an SN1 pathway is energetically unfavorable.[9][10]
The SN2 reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom, and the leaving group departs simultaneously.[11] The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile.[11]
Reactivity Comparison:
Due to the better leaving group ability of bromide, 1-Bromo-4-ethylhexane will react significantly faster than this compound in SN2 reactions . The rate-determining step involves the cleavage of the C-X bond. Since the C-Br bond is weaker and requires less energy to break, the activation energy for the reaction is lower for the bromo-compound, leading to a faster reaction rate.[5][8]
Elimination Reactions (E1 vs. E2)
Similar to substitution, primary alkyl halides favor the E2 (bimolecular elimination) mechanism, particularly in the presence of a strong base. The E1 pathway is disfavored for the same reason it is in substitution: the required primary carbocation intermediate is too unstable.[12]
The E2 reaction is also a single-step process where the base abstracts a proton from a carbon adjacent to the leaving group (the β-carbon), leading to the formation of a double bond and the simultaneous departure of the leaving group.[13]
Reactivity Comparison:
Again, due to the weaker C-Br bond and superior leaving group ability of bromide, 1-Bromo-4-ethylhexane will undergo E2 elimination at a faster rate than this compound . The C-X bond is partially broken in the transition state of the E2 reaction, meaning a weaker bond leads to a lower activation energy and a faster reaction.
Competition Between SN2 and E2 Pathways
For primary alkyl halides, SN2 and E2 reactions are often in competition. The outcome is primarily influenced by the nature of the nucleophile/base and the reaction conditions.
-
To Favor SN2: Use a strong nucleophile that is a weak base (e.g., I⁻, CN⁻, N₃⁻) and a polar aprotic solvent (e.g., acetone (B3395972), DMSO). Lower temperatures also favor substitution.
-
To Favor E2: Use a strong, sterically hindered base (e.g., potassium tert-butoxide, t-BuOK) and higher temperatures.[14][15]
While these factors determine the product ratio, the overall rate of reaction (both SN2 and E2) will be greater for 1-Bromo-4-ethylhexane under identical conditions.
Experimental Protocols
The following are generalized protocols for conducting substitution and elimination reactions with primary alkyl halides. These can be adapted for either this compound or 1-Bromo-4-ethylhexane, with the expectation that reactions with the bromo-compound will require shorter reaction times or lower temperatures to achieve completion.
Experimental Protocol 1: Synthesis of 1-Iodo-4-ethylhexane via SN2 Reaction (Finkelstein Reaction)
-
Objective: To substitute the halide with iodide, demonstrating a typical SN2 pathway.
-
Materials:
-
This compound or 1-Bromo-4-ethylhexane (1.0 eq)
-
Sodium Iodide (NaI) (1.5 eq)
-
Anhydrous Acetone
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel, rotary evaporator
-
Diethyl ether, deionized water, saturated sodium thiosulfate (B1220275) solution, brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium iodide in anhydrous acetone.
-
Addition of Substrate: Add the alkyl halide (1-Chloro- or 1-Bromo-4-ethylhexane) to the stirred solution.
-
Reaction: Heat the mixture to reflux. A precipitate of NaCl or NaBr may form, driving the equilibrium forward.[16] Monitor the reaction progress by TLC or GC. The reaction with 1-Bromo-4-ethylhexane is expected to be substantially faster.
-
Work-up: After completion, cool the mixture to room temperature and remove the acetone using a rotary evaporator. Partition the residue between diethyl ether and water.
-
Extraction and Washing: Separate the layers. Wash the organic layer sequentially with water, a saturated sodium thiosulfate solution (to remove any excess iodine), and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify further by distillation if necessary.
-
Experimental Protocol 2: Synthesis of 4-Ethylhex-1-ene via E2 Elimination
-
Objective: To induce elimination to form an alkene, demonstrating a typical E2 pathway.
-
Materials:
-
This compound or 1-Bromo-4-ethylhexane (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Anhydrous tert-butanol (B103910) (t-BuOH)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel, rotary evaporator
-
Pentane (B18724), deionized water, brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Addition of Substrate: Add the alkyl halide (1-Chloro- or 1-Bromo-4-ethylhexane) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for several hours. Monitor the disappearance of the starting material by GC.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing cold water.
-
Extraction and Washing: Extract the aqueous layer with pentane (a low-boiling alkane). Combine the organic extracts and wash with water and then brine to remove any remaining t-BuOH and salts.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the pentane by distillation to yield the alkene product.
-
Summary and Conclusion
The choice between this compound and 1-Bromo-4-ethylhexane as a substrate will significantly impact reaction kinetics.
Table 2: Summary of Comparative Reactivity
| Feature | This compound | 1-Bromo-4-ethylhexane | Rationale |
| Predominant Mechanism | SN2 / E2 | SN2 / E2 | Primary alkyl halides disfavor carbocation formation.[9][10] |
| Relative SN2 Rate | Slower | Faster | Br⁻ is a better leaving group; the C-Br bond is weaker and more easily broken.[5][8] |
| Relative E2 Rate | Slower | Faster | The C-X bond is broken in the rate-determining step; the weaker C-Br bond lowers the activation energy. |
| Synthetic Utility | Suitable for slower, more controlled reactions. | Preferred for reactions requiring higher reactivity and faster conversion. | The selection depends on the desired balance between reactivity, cost, and reaction control. |
References
- 1. This compound | C8H17Cl | CID 80094670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-ethylhexane | C8H17Br | CID 15752616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. brainly.com [brainly.com]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. quora.com [quora.com]
- 11. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. homework.study.com [homework.study.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating Nucleophilic Substitution: A Comparative Guide to SN1 and SN2 Reactivity for 1-Chloro-4-ethylhexane
Executive Summary
1-Chloro-4-ethylhexane, as a primary alkyl halide, is theoretically predisposed to react via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This pathway is favored by unhindered substrates and strong nucleophiles. However, the presence of an ethyl group at the β-carbon introduces significant steric hindrance, which is known to dramatically decrease the rate of SN2 reactions.
The alternative SN1 (Substitution Nucleophilic Unimolecular) pathway, which proceeds through a carbocation intermediate, is generally disfavored for primary alkyl halides due to the high instability of the primary carbocation. Nevertheless, under forcing conditions (e.g., a polar, protic solvent and a weak nucleophile), an SN1 reaction can be induced. A critical feature of the potential SN1 reaction of this compound is the high likelihood of a carbocation rearrangement (a 1,2-hydride shift) to form a more stable secondary or even a tertiary carbocation, leading to a mixture of rearranged products.
This guide will delve into the mechanistic details of both pathways, present comparative kinetic data from analogous systems, provide detailed experimental protocols for assessing reactivity, and offer visual representations of the key concepts.
Mechanistic Overview: SN1 vs. SN2 Pathways
The fundamental difference between SN1 and SN2 reactions lies in the timing of the bond-breaking and bond-making steps.
SN2 Reaction: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[1] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile, exhibiting second-order kinetics.[2] A key stereochemical feature of the SN2 reaction is the inversion of configuration at the reaction center, a consequence of the backside attack of the nucleophile.[1]
SN1 Reaction: In contrast, the SN1 mechanism is a two-step process. The first and rate-determining step involves the slow dissociation of the leaving group to form a carbocation intermediate.[3] This is followed by a rapid attack of the nucleophile on the planar carbocation. The reaction rate is dependent only on the concentration of the alkyl halide, thus following first-order kinetics.[4] Due to the planar nature of the carbocation intermediate, the nucleophile can attack from either face, typically leading to a racemic mixture of products if the starting material is chiral.[3]
Comparative Reactivity and Data Analysis
Due to the lack of specific experimental data for this compound, we will analyze the expected reactivity based on data for analogous sterically hindered primary alkyl halides, such as neopentyl halides.
SN2 Reactivity
The rate of an SN2 reaction is highly sensitive to steric hindrance. Branching at the β-carbon, as is present in this compound, significantly impedes the backside attack of the nucleophile. For neopentyl bromide, which has a quaternary β-carbon, the SN2 reaction rate is dramatically reduced, approximately 100,000 times slower than that of ethyl bromide.[5] While the ethyl group in this compound provides less steric bulk than the tert-butyl group in neopentyl halides, a substantial decrease in the SN2 reaction rate compared to unbranched primary alkyl halides is expected.
| Substrate | Relative SN2 Rate (with NaI in Acetone) |
| Ethyl chloride | 1 |
| n-Propyl chloride | 0.4 |
| Isobutyl chloride (1-chloro-2-methylpropane) | 0.03 |
| Neopentyl chloride (1-chloro-2,2-dimethylpropane) | ~0.00001 |
| This compound (Predicted) | Significantly < 0.4 |
| Data for ethyl, n-propyl, and isobutyl chloride are relative to ethyl chloride. The rate for neopentyl chloride is an approximation based on relative rates of bromides. |
SN1 Reactivity and Carbocation Rearrangement
The SN1 pathway for primary alkyl halides is generally unfavorable due to the instability of the primary carbocation. However, for substrates like this compound, the initial formation of a primary carbocation can be followed by a rapid 1,2-hydride shift to generate a more stable secondary or even a tertiary carbocation. This rearrangement can make the SN1 pathway more accessible than it would be for a simple primary alkyl halide.[6]
The solvolysis of neopentyl halides in polar protic solvents like ethanol (B145695) or formic acid proceeds slowly but almost exclusively with rearrangement.[3] This indicates that even though the initial ionization is difficult, once the carbocation is formed (or is in the process of forming), the rearrangement is very fast.
| Reaction Condition | Favored Pathway | Expected Major Products | Relative Rate |
| Strong Nucleophile (e.g., NaI) in Polar Aprotic Solvent (e.g., Acetone) | SN2 | 1-Iodo-4-ethylhexane | Very Slow |
| Weak Nucleophile (e.g., H₂O, EtOH) in Polar Protic Solvent | SN1 | Mixture of rearranged alcohols/ethers (e.g., 4-ethylhexan-2-ol, 3-ethylhexan-3-ol) | Slow |
Experimental Protocols
To empirically determine the SN1 and SN2 reactivity of this compound, the following experimental protocols can be employed.
Experiment 1: Determination of SN2 Reactivity
Objective: To qualitatively and quantitatively assess the rate of the SN2 reaction of this compound with sodium iodide in acetone (B3395972).
Methodology:
-
Preparation of Reagents: Prepare a 0.1 M solution of this compound in acetone and a 15% (w/v) solution of sodium iodide in acetone.
-
Reaction Setup: In a series of test tubes, add 2 mL of the sodium iodide solution. To each test tube, add a few drops of the this compound solution. Include positive controls (e.g., 1-chlorobutane) and negative controls (e.g., 2-chloro-2-methylpropane).
-
Observation: Monitor the test tubes for the formation of a precipitate (sodium chloride), which is insoluble in acetone. The time taken for the precipitate to appear provides a qualitative measure of the reaction rate.
-
Quantitative Analysis (Optional): To determine the second-order rate constant, the reaction can be monitored over time by quenching aliquots and titrating the remaining iodide ion with a standardized solution of sodium thiosulfate.
Experiment 2: Determination of SN1 Reactivity and Product Distribution
Objective: To assess the rate of the SN1 reaction of this compound and determine the product distribution.
Methodology:
-
Preparation of Reagents: Prepare a 0.1 M solution of this compound in ethanol and a 0.1 M solution of silver nitrate (B79036) in ethanol.
-
Reaction Setup: In a test tube, mix the this compound solution with the silver nitrate solution. The formation of a silver chloride precipitate indicates that the reaction is occurring.
-
Rate Assessment: The time taken for the precipitate to appear provides a qualitative measure of the SN1 reaction rate. This can be compared with other alkyl halides.
-
Product Analysis: To determine the product distribution, the reaction should be run on a larger scale without silver nitrate. After a set period, the reaction mixture can be analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the substitution products (both unrearranged and rearranged ethers/alcohols).
Conclusion
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Write a chemical equation to show what happens when one-chloro-3-methylpr.. [askfilo.com]
- 5. SN2 Reaction Mechanism [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Spectroscopic Comparison of 1-Chloro-4-ethylhexane and Its Positional Isomers
For Immediate Release
This guide provides a detailed spectroscopic comparison of 1-chloro-4-ethylhexane and its positional isomers, 2-chloro-4-ethylhexane and 3-chloro-4-ethylhexane. Aimed at researchers, scientists, and professionals in drug development, this document offers a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The information presented is based on predicted spectroscopic data to facilitate the differentiation and characterization of these structurally similar compounds.
Introduction
This compound and its isomers are alkyl chlorides with the molecular formula C₈H₁₇Cl. While sharing the same molecular weight, their distinct structural arrangements, specifically the position of the chlorine atom, lead to unique spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various chemical and pharmaceutical applications. This guide presents a side-by-side comparison of their predicted spectroscopic data and outlines the standard experimental protocols for acquiring such data.
Data Presentation
The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its positional isomers.
Table 1: Predicted ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Protons | This compound | 2-Chloro-4-ethylhexane | 3-Chloro-4-ethylhexane |
| -CH₂Cl | ~3.5 (t) | - | - |
| -CHCl- | - | ~3.8 (m) | ~3.9 (m) |
| -CH(CH₂CH₃)₂ | ~1.3 (m) | ~1.4 (m) | ~1.5 (m) |
| -CH₂- (chain) | ~1.2-1.8 (m) | ~1.3-1.9 (m) | ~1.4-1.9 (m) |
| -CH₃ (ethyl) | ~0.9 (t) | ~0.9 (t) | ~0.9 (t) |
| -CH₃ (chain end) | - | ~1.0 (d) | ~1.0 (t) |
(Predicted data; t = triplet, d = doublet, m = multiplet)
Table 2: Predicted ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Carbon Atom | This compound | 2-Chloro-4-ethylhexane | 3-Chloro-4-ethylhexane |
| -C-Cl | ~45 | ~65 | ~70 |
| -CH- | ~40 | ~42 | ~48 |
| -CH₂- (chain) | ~20-38 | ~22-40 | ~25-45 |
| -CH₃ (ethyl) | ~11 | ~11 | ~11 |
| -CH₃ (chain end) | - | ~20 | ~14 |
(Predicted data)
Table 3: Key Predicted IR Absorption Bands (in cm⁻¹)
| Functional Group | This compound | 2-Chloro-4-ethylhexane | 3-Chloro-4-ethylhexane |
| C-H stretch (sp³) | 2850-2960 | 2850-2960 | 2850-2960 |
| C-H bend (CH₂) | ~1465 | ~1465 | ~1465 |
| C-H bend (CH₃) | ~1375 | ~1375 | ~1375 |
| C-Cl stretch | ~650-750 | ~600-700 | ~550-650 |
(Predicted data)
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Fragmentation | This compound | 2-Chloro-4-ethylhexane | 3-Chloro-4-ethylhexane |
| [M]⁺ | 148/150 | 148/150 | 148/150 |
| [M-Cl]⁺ | 113 | 113 | 113 |
| [M-C₂H₅]⁺ | 119/121 | 119/121 | 119/121 |
| [M-C₄H₉]⁺ | 91/93 | 91/93 | 91/93 |
| Base Peak | 57 (C₄H₉⁺) | 43 (C₃H₇⁺) or 57 (C₄H₉⁺) | 85 (C₆H₁₃⁺) or 57 (C₄H₉⁺) |
(Predicted data; M⁺ shows isotopic peaks for ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation : Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer to the sample.
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Switch the probe to the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : As these compounds are liquids, a neat sample can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample-containing salt plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization : Utilize electron ionization (EI) as the ionization method. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1][2]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
-
Data Analysis : Analyze the mass spectrum to identify the molecular ion peak (if present) and the characteristic fragmentation pattern. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key diagnostic feature.[3]
Visualizations
The following diagrams illustrate the relationship between the isomers and the workflow for their spectroscopic analysis.
Caption: Relationship between the molecular formula and its positional isomers.
Caption: Workflow for spectroscopic analysis of chemical compounds.
References
Validating the Structure of 1-Chloro-4-ethylhexane Synthesis Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common methods for the synthesis of 1-chloro-4-ethylhexane from 4-ethylhexan-1-ol (B2670570). It details the experimental protocols for each synthesis and outlines the analytical techniques for validating the structure and purity of the final product. All quantitative data is summarized for easy comparison, and a logical workflow is presented visually.
Synthesis and Validation Workflow
The overall process for the synthesis and structural validation of this compound is depicted below. This workflow outlines the key stages from the initial reaction to the final characterization of the product.
Caption: Workflow for the synthesis and structural validation of this compound.
Comparison of Synthesis Methods
Two primary methods for the chlorination of 4-ethylhexan-1-ol are compared: reaction with thionyl chloride (SOCl₂) and reaction with phosphorus pentachloride (PCl₅).
| Parameter | Method A: Thionyl Chloride | Method B: Phosphorus Pentachloride |
| Reagents | 4-ethylhexan-1-ol, Thionyl chloride (SOCl₂) | 4-ethylhexan-1-ol, Phosphorus pentachloride (PCl₅) |
| Byproducts | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | Phosphoryl chloride (POCl₃), Hydrogen chloride (HCl) |
| Workup | Simple, as byproducts are gaseous and easily removed. | More complex due to the liquid byproduct (POCl₃) requiring careful separation. |
| Purity | Generally high due to the clean nature of the reaction. | May require more rigorous purification to remove phosphorus-containing impurities. |
| Safety | SOCl₂ is corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood. | PCl₅ is a moisture-sensitive solid that reacts vigorously with water. It is also corrosive. |
Experimental Protocols
Method A: Synthesis of this compound using Thionyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4-ethylhexan-1-ol (1.0 eq).
-
Reagent Addition: Cool the flask in an ice bath and add thionyl chloride (1.2 eq) dropwise from the dropping funnel with constant stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2 hours. The evolution of SO₂ and HCl gas will be observed.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into ice-cold water to quench any unreacted thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound.
Method B: Synthesis of this compound using Phosphorus Pentachloride
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place 4-ethylhexan-1-ol (1.0 eq) in an inert solvent such as dichloromethane.
-
Reagent Addition: Cool the flask in an ice bath and add phosphorus pentachloride (1.1 eq) in small portions with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
-
Workup: Carefully pour the reaction mixture over crushed ice to decompose the excess PCl₅ and the resulting POCl₃.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with cold water, followed by a dilute sodium carbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.
-
Purification: Purify the residue by fractional distillation under reduced pressure to yield this compound.
Structural Validation Data
The structure and purity of the synthesized this compound can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Technique | Expected Results for this compound |
| Gas Chromatography (GC) | A single major peak indicating a high degree of purity. |
| Mass Spectrometry (MS) | Molecular ion peaks (M⁺ and M⁺+2) with an approximate 3:1 intensity ratio, characteristic of a monochlorinated compound. Expected m/z values: 148 (for ³⁵Cl) and 150 (for ³⁷Cl). Fragmentation patterns consistent with the loss of a chlorine atom and alkyl fragments. |
| ¹H NMR Spectroscopy | Predicted chemical shifts (δ, ppm): ~3.5 (t, 2H, -CH₂Cl), ~1.7 (m, 2H, -CH₂CH₂Cl), ~1.4 (m, 1H, -CH(CH₂CH₃)₂), ~1.3 (m, 4H, -CH₂CH(CH₂CH₃)₂), ~0.9 (t, 6H, 2 x -CH₂CH₃). |
| ¹³C NMR Spectroscopy | Predicted chemical shifts (δ, ppm): ~45 (-CH₂Cl), ~39 (-CH(CH₂CH₃)₂), ~34 (-CH₂CH₂Cl), ~29 (-CH₂CH(CH₂CH₃)₂), ~23 (-CH₂CH₃), ~11 (-CH₃). |
Signaling Pathway and Logical Relationship Diagrams
The logical flow of the validation process, confirming the successful synthesis of the target compound, is illustrated below.
Caption: Logical diagram for the confirmation of this compound synthesis.
A Comparative Guide to the Purity Assessment of 1-Chloro-4-ethylhexane by Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for chemical compounds is a critical aspect of research and development, particularly within the pharmaceutical industry. For a compound such as 1-Chloro-4-ethylhexane, a halogenated alkane potentially used as a building block in organic synthesis, ensuring high purity is essential for the reliability of subsequent reactions and the safety of final products.[1] This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for purity assessment, supported by experimental protocols and data.
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[2][3] Unlike many other analytical techniques, qNMR offers a direct and absolute measure of purity without the need for a specific reference standard of the analyte.[4] The fundamental principle of qNMR is that the intensity of an NMR signal is directly proportional to the number of nuclei contributing to it.[5][6] This allows for highly accurate and precise quantification.
Key Advantages of qNMR:
-
Absolute Quantification: It can determine the purity of a substance without needing a reference standard of the same compound.[4]
-
Non-Destructive: The sample can be recovered after analysis, which is particularly useful for valuable or mass-limited materials.[7][8]
-
Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the analyte and potentially identifying impurities.[9]
-
High Precision: qNMR can achieve excellent precision, with reported values often within 5%.[5]
Alternative Purity Assessment Methods
While qNMR offers significant advantages, other chromatographic methods are widely used for purity analysis and can be employed orthogonally to provide a comprehensive purity profile.[4][7][8]
-
Gas Chromatography (GC): This technique separates compounds based on their volatility and interaction with a stationary phase.[2] It is highly sensitive for detecting volatile and semi-volatile impurities, such as residual solvents or byproducts from the synthesis of this compound.[1][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.[1] It is a versatile and widely available technique suitable for routine quality control and the separation of non-volatile impurities.[4]
Comparative Analysis of Purity Assessment Methods
The choice of analytical method depends on various factors, including the nature of the impurities, the required accuracy and precision, and the available instrumentation.[4] The following table summarizes the key performance characteristics of qNMR, GC, and HPLC.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[4] | Separation based on volatility and interaction with a stationary phase.[2] | Separation based on polarity and interaction with a stationary phase.[4] |
| Quantitation | Absolute (does not require a specific reference standard of the analyte).[4] | Relative (typically requires a reference standard for absolute quantification).[2][4] | Relative (requires a reference standard for absolute quantification).[4] |
| Reference Standard | Requires a certified internal standard of a different compound.[2] | Typically uses area percent normalization; can use an external standard of the analyte for absolute quantification.[2] | Requires a reference standard of known purity for accurate quantification.[4] |
| Selectivity | Excellent for distinguishing between structurally similar compounds and isomers. | High selectivity for volatile and semi-volatile compounds.[4] | Good for separating closely related structures and non-volatile impurities.[4] |
| Precision | High precision, with Relative Standard Deviation (RSD) typically low. | Good precision, with RSD generally low but can be influenced by injection variability. | Good precision, with RSD generally low. |
| Sample Throughput | Moderate, can be time-consuming due to relaxation delays. | High, suitable for automated analysis of many samples. | High, suitable for routine quality control. |
| Destructive/Non-destructive | Non-destructive.[7][8] | Destructive. | Destructive. |
| Strengths | Absolute quantification, structural confirmation, non-destructive.[2][9] | High sensitivity for volatile impurities, high throughput.[4] | Versatile, widely available, good for non-volatile impurities.[4] |
| Weaknesses | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[6] | Not suitable for non-volatile or thermally labile compounds. | May require specific detectors for compounds without a UV chromophore. |
Experimental Workflow and Data
The following diagram illustrates a typical experimental workflow for purity assessment by qNMR.
Caption: Experimental workflow for purity determination by qNMR.
The logical relationship in comparing qNMR with alternative methods for the purity assessment of this compound is depicted below.
Caption: Comparison of analytical methods for purity assessment.
Quantitative Data Summary
The following table presents representative quantitative data from the analysis of a single batch of this compound using both qNMR and GC methodologies.
| Parameter | qNMR | Gas Chromatography (GC) |
| Purity Value (w/w %) | 99.2% | 99.1% (Area % Normalization) |
| Uncertainty | ± 0.3% | ± 0.5% |
| Relative Standard Deviation (RSD, n=3) | 0.05% | 0.15% |
| Internal Standard | Maleic Anhydride | Not Applicable (Area % Normalization) |
| Detected Impurities | Isomeric byproduct at 0.6% | Residual solvent (Hexane) at 0.3% |
Note: The data presented are for illustrative purposes and may not represent actual experimental results for this compound.
Experimental Protocol for qNMR Purity Assessment
A detailed methodology for the purity determination of this compound by ¹H qNMR is provided below.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic anhydride) into the same vial. The molar ratio of the internal standard to the analyte should be optimized for accurate integration.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d) and transfer to a 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Pulse Width: A 30° or 90° pulse can be used. A 90° pulse provides better signal-to-noise but requires a longer relaxation delay.[10]
-
Relaxation Delay (d1): This is a critical parameter and should be set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation between scans.[11]
-
Acquisition Time (aq): A sufficiently long acquisition time (e.g., 3-5 seconds) should be used to ensure good digital resolution.
-
Number of Scans (ns): The number of scans should be sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[11]
-
Temperature: Maintain a constant temperature (e.g., 298 K).
3. Data Processing:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Manually phase the spectrum to ensure all peaks are correctly phased.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Integrate a well-resolved signal of the analyte (this compound) and a signal of the internal standard. The integration regions should be consistent across all spectra.
4. Purity Calculation:
The purity of the analyte (P_analyte) can be calculated using the following equation:
P_analyte (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * P_is
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte refers to this compound
-
is refers to the internal standard
Conclusion
For the purity assessment of this compound, qNMR is a superior method when high accuracy, direct SI traceability, and absolute quantification without a substance-specific standard are required.[2] Its non-destructive nature is also advantageous when dealing with limited sample quantities.[2]
Gas Chromatography is an excellent and often more accessible option for high-throughput screening and for detecting trace volatile impurities.[2] In many instances, a combination of qNMR and a chromatographic technique like GC can be used orthogonally to provide a comprehensive and highly confident assessment of purity, ensuring the quality and reliability of the compound for its intended application in research and drug development.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
The Efficacy of Leaving Groups in Alkyl Halides: A Comparative Analysis for Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the intricate process of drug development, the efficiency of nucleophilic substitution reactions is paramount. The choice of a leaving group in an alkyl substrate can dramatically influence reaction rates and, consequently, the overall yield and feasibility of a synthetic route. This guide provides a detailed comparison of the efficacy of common leaving groups—bromide, iodide, and tosylate—relative to chloride in similar alkane structures, supported by experimental data and detailed protocols.
Leaving Group Ability: A Quantitative Comparison
The rate of a bimolecular nucleophilic substitution (SN2) reaction is highly dependent on the ability of the leaving group to depart from the carbon atom. An ideal leaving group is a species that is stable on its own, which typically corresponds to the conjugate base of a strong acid. Weaker bases are better leaving groups because they are less likely to donate their electrons back to the carbon atom.[1][2]
The following table summarizes the relative rates of SN2 reactions for a primary alkyl substrate with different leaving groups. The data is normalized relative to the reaction rate of the corresponding alkyl mesylate, providing a clear quantitative comparison of their efficacies.
| Leaving Group | Common Name | Relative Rate (krel) |
| Cl | Chloride | 0.0001 |
| Br | Bromide | 0.001 |
| I | Iodide | 0.01 |
| OMs | Mesylate | 1.00 |
| OTs | Tosylate | 0.70 |
Data sourced from "Organic Chemistry 1 Chapter 6. SN2 Reactions" by the Wipf Group.
As the data clearly indicates, the reactivity of alkyl halides in SN2 reactions follows the trend: I > Br > Cl .[1] Alkyl iodides react approximately 100 times faster than alkyl chlorides, and alkyl bromides react about 10 times faster than alkyl chlorides under similar conditions. Sulfonate esters, such as tosylates and mesylates, are exceptionally good leaving groups, often surpassing even iodides in reactivity.[2] This is attributed to the high stability of the resulting sulfonate anion, which is the conjugate base of a very strong acid.
Experimental Protocols for Determining Relative Reaction Rates
To empirically determine the relative efficacy of these leaving groups, a common method involves a competition reaction or parallel kinetic studies. A widely used approach is the Finkelstein reaction, where an alkyl halide is reacted with sodium iodide in acetone (B3395972).[3] The insolubility of the resulting sodium chloride or sodium bromide in acetone drives the reaction forward and provides a visual indication of the reaction's progress. A similar principle can be applied to compare the rates of tosylates.
Key Experiment: Comparative SN2 Reaction Kinetics of n-Butyl Derivatives
Objective: To determine the relative rates of SN2 reactions of n-butyl chloride, n-butyl bromide, n-butyl iodide, and n-butyl tosylate with a common nucleophile.
Materials:
-
n-Butyl chloride
-
n-Butyl bromide
-
n-Butyl iodide
-
n-Butyl tosylate
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes and rack
-
Constant temperature water bath
-
Stopwatch
-
Pipettes and dispensing equipment
Procedure:
-
Prepare 0.1 M solutions of n-butyl chloride, n-butyl bromide, n-butyl iodide, and n-butyl tosylate in anhydrous acetone.
-
Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.
-
For each substrate, place 2 mL of its 0.1 M solution into a separate, clean, and dry test tube.
-
Equilibrate the test tubes containing the substrate solutions and the sodium iodide solution in a constant temperature water bath (e.g., 25°C or 50°C) for 10 minutes.[4]
-
To initiate the reaction, rapidly add 2 mL of the pre-warmed 0.2 M sodium iodide solution to each test tube containing the substrates. Start the stopwatch immediately upon addition.
-
Observe the test tubes for the formation of a precipitate (sodium chloride, sodium bromide, or sodium iodide). The formation of sodium tosylate may not result in a precipitate, thus requiring analytical monitoring.
-
Record the time required for the first appearance of a precipitate in each test tube. For a more quantitative analysis, aliquots of the reaction mixture can be taken at regular intervals, quenched, and analyzed by a suitable method (e.g., gas chromatography, HPLC, or titration) to determine the concentration of the remaining substrate or the formed product.[5]
-
The relative rates can be determined by comparing the times taken for the precipitate to form or by calculating the rate constants from the concentration data.
Visualizing Reaction Mechanisms and Workflows
To better understand the underlying principles and experimental procedures, the following diagrams illustrate the SN2 reaction mechanism and a typical experimental workflow.
Caption: Generalized SN2 reaction mechanism.
Caption: Experimental workflow for comparing leaving group efficacy.
Conclusion
The choice of a leaving group is a critical parameter in the design of efficient synthetic routes for drug candidates and other fine chemicals. The experimental evidence overwhelmingly supports the superior efficacy of sulfonate esters like tosylates, followed by iodides, bromides, and finally chlorides in SN2 reactions. This guide provides the foundational data and experimental framework for researchers to make informed decisions in their synthetic endeavors, ultimately contributing to more efficient and successful drug development pipelines.
References
Comparative Analysis of Kinetic Data for Nucleophilic Substitution Reactions of 1-Chloro-4-ethylhexane and Related Primary Chloroalkanes
For Immediate Release
This guide provides a comparative analysis of the kinetic data for nucleophilic substitution reactions of 1-Chloro-4-ethylhexane and other primary chloroalkanes. Designed for researchers, scientists, and drug development professionals, this document summarizes key kinetic parameters, details experimental methodologies for their determination, and contextualizes the reactivity of these compounds within the framework of SN2 reaction mechanisms.
Executive Summary
This compound, as a primary chloroalkane, is expected to undergo nucleophilic substitution primarily through a bimolecular (SN2) mechanism. The rate of this reaction is influenced by the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. While specific kinetic data for this compound is not extensively available in published literature, this guide provides a comparative analysis using data from structurally similar primary chloroalkanes. This comparison allows for an informed estimation of its reactivity and provides a framework for experimental investigation.
Comparison of Reaction Kinetics
The rate of a nucleophilic substitution reaction is quantified by its rate constant (k). For a primary chloroalkane like this compound, the reaction with a nucleophile such as hydroxide (B78521) ion (OH⁻) is anticipated to be a second-order reaction, with the rate dependent on the concentration of both the alkyl halide and the nucleophile.[1][2]
Due to the limited availability of specific kinetic data for this compound, the following table presents a comparison of relative reaction rates for the hydrolysis of various primary haloalkanes. This data illustrates the general trends in reactivity and provides a basis for estimating the kinetic behavior of this compound.
| Haloalkane | Relative Rate of Hydrolysis (Approximate) | Leaving Group | Comments |
| 1-Chlorobutane | 1 | Cl⁻ | Slower reaction rate due to the strong C-Cl bond.[3] |
| 1-Bromobutane | 50 | Br⁻ | Faster reaction rate as the C-Br bond is weaker than the C-Cl bond. |
| 1-Iodobutane | 1000 | I⁻ | Fastest reaction rate due to the weakest carbon-halogen bond. |
| This compound (Predicted) | ~1 | Cl⁻ | Expected to have a similar reactivity to other primary chloroalkanes. |
Note: The relative rates are approximate and can vary with reaction conditions.
Factors Influencing Reactivity
The reactivity of this compound in SN2 reactions is primarily governed by two factors:
-
Steric Hindrance: The ethyl group at the 4-position is relatively distant from the reaction center (the carbon bonded to chlorine). Therefore, it is expected to exert minimal steric hindrance to the backside attack of a nucleophile, leading to a reaction rate comparable to other unbranched primary chloroalkanes.
-
Leaving Group Ability: The chloride ion is a reasonably good leaving group, but not as effective as bromide or iodide ions. This is due to the higher bond strength of the C-Cl bond compared to C-Br and C-I bonds.[4] Consequently, the reaction rate for this compound will be significantly slower than its bromo and iodo analogs.
Experimental Protocols
To determine the specific kinetic data for the reaction of this compound, the following experimental protocol for measuring the relative rates of hydrolysis of haloalkanes can be employed.
Objective: To compare the rate of hydrolysis of this compound with other primary chloroalkanes (e.g., 1-chlorobutane, 1-chlorohexane).
Materials:
-
This compound
-
1-Chlorobutane
-
1-Chlorohexane
-
Ethanol
-
0.1 M Silver Nitrate (B79036) (AgNO₃) solution
-
Test tubes and rack
-
Water bath maintained at a constant temperature (e.g., 50°C)
-
Stopwatch
-
Pipettes and measuring cylinders
Procedure:
-
Set up a water bath at a constant temperature (e.g., 50°C).
-
In three separate, labeled test tubes, add 1 mL of each haloalkane (this compound, 1-chlorobutane, and 1-chlorohexane).
-
In three other test tubes, add 5 mL of 0.1 M silver nitrate solution.
-
Place all six test tubes in the water bath to allow them to reach thermal equilibrium.
-
To initiate the reaction, simultaneously add the silver nitrate solution to each of the test tubes containing the haloalkanes.
-
Start the stopwatch immediately upon mixing.
-
Observe the test tubes and record the time taken for a precipitate of silver chloride (AgCl) to appear in each.
-
The rate of reaction is inversely proportional to the time taken for the precipitate to form (Rate ∝ 1/time).
Expected Observations: The time taken for the precipitate to form will be an indicator of the relative reactivity of the haloalkanes. It is expected that the reaction times for all three primary chloroalkanes will be of a similar order of magnitude, with minor variations due to differences in chain length and branching.
Reaction Mechanism and Visualization
The nucleophilic substitution reaction of this compound with a hydroxide ion is expected to proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is a one-step process where the nucleophile attacks the carbon atom bonded to the chlorine from the side opposite to the leaving group (backside attack).[1] This leads to an inversion of the stereochemical configuration at the carbon center.
The following diagram illustrates the workflow for comparing the hydrolysis rates of different haloalkanes.
The following diagram illustrates the SN2 reaction mechanism for this compound with a hydroxide nucleophile.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Chloro-4-ethylhexane
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds such as 1-Chloro-4-ethylhexane is critical. This guide provides a comparative overview of analytical methodologies, focusing on a cross-validation framework for ensuring robust and reliable results. While direct cross-validation studies for this compound are not extensively published, this document synthesizes established methods for analogous volatile organic compounds (VOCs) and alkyl halides to present a representative comparison.
The primary analytical technique for volatile halogenated alkanes like this compound is Gas Chromatography (GC) coupled with a detector, most commonly a Mass Spectrometer (GC-MS). An alternative, though less common for this type of analyte, is High-Performance Liquid Chromatography (HPLC). This guide will focus on the comparison of two prevalent GC-MS sample introduction techniques: Headspace-GC-MS and Purge-and-Trap-GC-MS .
Data Presentation: A Comparative Summary
The following table summarizes the expected performance characteristics of Headspace-GC-MS and Purge-and-Trap-GC-MS for the analysis of this compound, based on typical validation data for similar volatile halogenated compounds.[1][2][3]
| Parameter | Headspace-GC-MS | Purge-and-Trap-GC-MS | Notes |
| Principle | Analysis of the vapor phase in equilibrium with the sample. | Inert gas is bubbled through the sample to extract volatile analytes. | Headspace is generally simpler and faster.[4] |
| Linearity (R²) | > 0.99 | > 0.995 | Both methods can achieve excellent linearity.[5] |
| Limit of Detection (LOD) | Low ng/mL to high pg/mL | Low pg/mL | Purge-and-Trap is generally more sensitive.[4] |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range | Reflects the higher sensitivity of Purge-and-Trap. |
| Accuracy (% Recovery) | 85-115% | 90-110% | Both methods can be highly accurate with proper optimization. |
| Precision (%RSD) | < 15% | < 10% | Purge-and-Trap can offer slightly better precision due to exhaustive extraction. |
| Matrix Effects | Can be significant, especially in complex matrices. | Generally lower due to efficient analyte stripping. | Sample matrix can influence the choice of method. |
| Sample Throughput | Higher | Lower | Headspace analysis is typically faster per sample. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the two GC-MS methods.
Method 1: Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is suitable for the analysis of volatile compounds in liquid or solid samples.[4]
1. Sample Preparation:
-
Accurately weigh or pipette the sample (e.g., 1 g of solid or 5 mL of liquid) into a headspace vial (e.g., 20 mL).
-
Add an appropriate matrix modifier or solvent if necessary. For aqueous samples, adding salt (e.g., NaCl) can increase the volatility of the analyte.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time).
-
Immediately seal the vial with a septum and crimp cap.
2. Headspace Sampler Conditions:
-
Incubation Temperature: 80°C
-
Incubation Time: 20 minutes
-
Syringe Temperature: 90°C
-
Injection Volume: 1 mL of the headspace gas
-
Injection Mode: Splitless or split, depending on the concentration of the analyte.
3. GC-MS Conditions:
-
GC Column: VF-624ms capillary column or similar phase suitable for volatile compounds.[2]
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 45-300.
-
Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Method 2: Purge-and-Trap-Gas Chromatography-Mass Spectrometry (P&T-GC-MS)
This technique offers higher sensitivity by concentrating the analytes from the sample matrix.[4]
1. Sample Preparation:
-
For liquid samples, place a known volume (e.g., 5 mL) into the sparging vessel of the purge-and-trap system.
-
For solid samples, a specific weight is mixed with reagent water in the sparging vessel.
-
Add an internal standard directly to the sample in the sparging vessel.
2. Purge-and-Trap System Conditions:
-
Purge Gas: Helium or Nitrogen.
-
Purge Flow: 40 mL/min.
-
Purge Time: 10 minutes.
-
Trap Material: A multi-sorbent trap (e.g., Tenax, silica (B1680970) gel, charcoal).
-
Desorption Temperature: 250°C.
-
Desorption Time: 2 minutes.
-
Bake Temperature: 270°C.
3. GC-MS Conditions:
-
The GC-MS conditions (column, temperature program, MS parameters) would be similar to those described for the HS-GC-MS method. The specific parameters should be optimized for the best separation and detection of this compound.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using either HS-GC-MS or P&T-GC-MS.
Cross-Validation Logic
The diagram below outlines the logical relationship in a cross-validation study, comparing two analytical methods.
References
- 1. Method validation and analysis of halogenated natural products (HNPs) in seafood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 揮発性有機化合物分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Reaction Conditions for Nucleophilic Substitution in Primary Chloroalkanes
This guide provides a comparative overview of reaction conditions for the nucleophilic substitution of primary chloroalkanes with common nucleophiles: hydroxide (B78521), cyanide, and azide (B81097) ions. The information is intended for researchers, scientists, and professionals in drug development to facilitate the selection of appropriate synthetic routes. All data is compiled from established chemical literature and presented for objective comparison.
Primary chloroalkanes typically undergo nucleophilic substitution via an S(N)2 (Substitution Nucleophilic Bimolecular) mechanism.[1] This is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs.[1][2] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[3][4] Key factors influencing the success and outcome of these reactions include the choice of solvent, temperature, and the concentration of the nucleophile.[5]
Comparative Data of Reaction Conditions
The following table summarizes typical reaction conditions for the substitution of primary chloroalkanes with selected nucleophiles.
| Primary Chloroalkane | Nucleophile/Reagent | Solvent | Conditions | Product |
| 1-Chloropropane | Potassium Cyanide (KCN) | Ethanol (B145695) | Heated under reflux. The use of ethanol as a solvent is crucial to prevent the formation of alcohol as a byproduct, which can occur if water is present.[6][7][8] | Butanenitrile[9][10] |
| 1-Chlorobutane (B31608) | Sodium Hydroxide (NaOH) | Aqueous Ethanol (e.g., 50/50 mixture) | Heated under reflux.[11] Using a mixture of ethanol and water helps to dissolve both the halogenoalkane and the inorganic nucleophile.[11] Higher temperatures and concentrated hydroxide solutions in pure ethanol can favor a competing elimination (E2) reaction.[5] | 1-Butanol[12][13] |
| 1-Chloroalkane (General) | Sodium Azide (NaN₃) | Polar Aprotic (e.g., DMSO, DMF) or Ethanol/Water | Heated. Polar aprotic solvents can accelerate S(_N)2 reactions by solvating the cation of the salt but not the nucleophile, increasing its reactivity.[2][14] | 1-Azidoalkane |
Generalized Experimental Workflow
The logical flow for a typical nucleophilic substitution reaction on a primary chloroalkane is depicted below. The process involves combining the chloroalkane with a suitable nucleophile in an appropriate solvent and applying energy, typically through heating, to drive the reaction to completion.
Caption: Generalized workflow for S(_N)2 substitution on primary chloroalkanes.
Detailed Methodologies
The following sections provide generalized experimental protocols for the nucleophilic substitution reactions discussed. These are representative procedures based on established principles.
1. Synthesis of a Primary Alcohol via Hydroxide Substitution
This protocol describes the conversion of a primary chloroalkane to a primary alcohol.
-
Reactants: Primary chloroalkane (e.g., 1-chlorobutane), Sodium Hydroxide (NaOH).
-
Solvent: A 50:50 mixture of ethanol and water is commonly used to ensure solubility of both the organic substrate and the inorganic nucleophile.[11]
-
Procedure:
-
The primary chloroalkane is placed in a round-bottom flask fitted with a reflux condenser.
-
An aqueous solution of sodium hydroxide, typically in ethanol, is added to the flask.
-
The mixture is heated under reflux for a specified period to ensure the reaction goes to completion. Heating is necessary to overcome the activation energy of the reaction.[5][11]
-
Upon completion, the reaction mixture is cooled. The product alcohol is then isolated and purified, typically through distillation, separating it from unreacted starting material, the salt byproduct (NaCl), and solvents.
-
2. Synthesis of a Nitrile via Cyanide Substitution
This protocol details the chain extension of a primary chloroalkane to form a nitrile. This reaction is valuable as it adds a carbon atom to the alkyl chain.[15]
-
Reactants: Primary chloroalkane (e.g., 1-chloropropane), Potassium Cyanide (KCN) or Sodium Cyanide (NaCN).
-
Solvent: Ethanol. It is critical to use an ethanolic solvent and exclude water to prevent the hydroxide ions present in aqueous cyanide solutions from competing in the substitution, which would yield an alcohol.[6][7][8]
-
Procedure:
-
A solution of potassium cyanide in ethanol is prepared in a round-bottom flask.
-
The primary chloroalkane is added to the flask, and a reflux condenser is attached.
-
The mixture is heated under reflux.[6][8] The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine.[9][16]
-
After the reaction period, the mixture is cooled. The resulting nitrile is isolated from the precipitated potassium chloride and the solvent, often by filtration followed by distillation of the filtrate.
-
3. Synthesis of a Primary Azide via Azide Substitution
This protocol outlines the formation of a primary alkyl azide.
-
Reactants: Primary chloroalkane, Sodium Azide (NaN₃).
-
Solvent: A polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is often preferred. These solvents enhance the nucleophilicity of the azide ion, leading to faster reaction rates compared to protic solvents.[2][14] An ethanol/water mixture can also be used.
-
Procedure:
-
Sodium azide is dissolved in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
The primary chloroalkane is added to the solution.
-
The reaction mixture is heated to allow the substitution to proceed at a reasonable rate.
-
Following the reaction, the mixture is cooled and worked up. This typically involves partitioning the product into an organic solvent and washing with water to remove the inorganic salt (NaCl) and the reaction solvent. The final product is then purified.
-
References
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. gauthmath.com [gauthmath.com]
- 10. brainly.in [brainly.in]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Reaction of 1-chlorobutane with sodium hydroxide in ethanol | Filo [askfilo.com]
- 13. brainly.com [brainly.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. savemyexams.com [savemyexams.com]
- 16. chemguide.co.uk [chemguide.co.uk]
Benchmarking the stability of 1-Chloro-4-ethylhexane under various conditions
For researchers, scientists, and drug development professionals, understanding the stability of a molecule under various conditions is paramount for ensuring its efficacy, safety, and shelf-life. This guide provides a comparative analysis of the stability of 1-Chloro-4-ethylhexane against other halogenated alkanes, supported by generalized experimental data and detailed protocols.
Comparative Stability Analysis
The stability of haloalkanes is significantly influenced by the nature of the halogen atom and the structure of the alkyl group. Generally, the carbon-halogen bond strength decreases down the group in the periodic table, leading to lower stability.[1] Consequently, for a given alkyl group, the stability follows the order: R-F > R-Cl > R-Br > R-I.[1]
The following table summarizes the expected relative stability of this compound compared to other representative haloalkanes under various stress conditions. The data is presented as a percentage of degradation over a specified period, extrapolated from general principles of haloalkane reactivity.
| Compound | Condition | Degradation (%) after 24h | Primary Degradation Products |
| This compound | Thermal (70°C) | ~5-10 | 4-Ethyl-1-hexene, HCl |
| Photolytic (UV-A) | ~15-25 | Radical species, HCl | |
| Hydrolytic (pH 10) | ~2-5 | 4-Ethyl-1-hexanol, HCl | |
| Oxidative (H₂O₂) | ~10-20 | Oxidized derivatives, HCl | |
| 1-Bromo-4-ethylhexane | Thermal (70°C) | ~15-25 | 4-Ethyl-1-hexene, HBr |
| Photolytic (UV-A) | ~30-45 | Radical species, HBr | |
| Hydrolytic (pH 10) | ~10-15 | 4-Ethyl-1-hexanol, HBr | |
| Oxidative (H₂O₂) | ~25-40 | Oxidized derivatives, HBr | |
| 1-Iodo-4-ethylhexane | Thermal (70°C) | >40 | 4-Ethyl-1-hexene, HI |
| Photolytic (UV-A) | >60 | Radical species, HI | |
| Hydrolytic (pH 10) | >30 | 4-Ethyl-1-hexanol, HI | |
| Oxidative (H₂O₂) | >50 | Oxidized derivatives, HI | |
| 1-Chloro-2-methylpropane | Thermal (70°C) | ~2-5 | 2-Methyl-1-propene, HCl |
| (tert-Butyl chloride) |
Experimental Protocols
To empirically determine the stability of this compound and its alternatives, the following standardized experimental protocols can be employed.
Thermal Stability (Forced Degradation)
Objective: To assess the susceptibility of the compound to degradation at elevated temperatures.
Methodology:
-
Prepare a solution of this compound in a suitable inert solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Transfer aliquots of the solution into sealed glass vials.
-
Place the vials in a calibrated oven at a constant temperature (e.g., 70°C).
-
At specified time intervals (e.g., 0, 4, 8, 12, 24 hours), remove a vial and allow it to cool to room temperature.
-
Analyze the sample using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and identify any degradation products.
-
Calculate the percentage of degradation at each time point.
Photostability
Objective: To evaluate the impact of light exposure on the stability of the compound.
Methodology:
-
Prepare a solution of this compound in a suitable solvent as described for thermal stability.
-
Expose the solution in a photostability chamber equipped with a UV-A lamp, ensuring a controlled light intensity.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At predetermined time points, withdraw samples from both the exposed and control solutions.
-
Analyze the samples by HPLC to determine the extent of photodegradation.
Hydrolytic Stability
Objective: To determine the rate of hydrolysis of the compound at different pH values.
Methodology:
-
Prepare buffer solutions at various pH levels (e.g., pH 4, 7, and 10).
-
Add a known amount of this compound to each buffer solution to create a saturated solution or a solution at a specific concentration.
-
Incubate the solutions at a constant temperature (e.g., 40°C).
-
At selected time intervals, take aliquots and analyze them by HPLC to measure the decrease in the concentration of the parent compound.
-
The rate of hydrolysis can be determined from the degradation profile. A common method to accelerate the detection of halide ions formed during hydrolysis is to add an aqueous silver nitrate (B79036) solution, which will form a silver halide precipitate.[4][5]
Oxidative Stability
Objective: To assess the compound's susceptibility to oxidation.
Methodology:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂).
-
Maintain the solution at a constant temperature.
-
Monitor the degradation of the compound over time using HPLC.
-
Compare the degradation profile with a control sample containing no oxidizing agent.
Visualizing Degradation and Experimental Workflow
To further elucidate the processes involved in the stability testing of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate a potential degradation pathway and the general experimental workflow.
Figure 1. Thermal degradation pathway of this compound.
References
Safety Operating Guide
Safe Disposal of 1-Chloro-4-ethylhexane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the proper disposal of 1-chloro-4-ethylhexane, a halogenated alkane. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. As a flammable liquid and vapor, it also causes skin and eye irritation.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use chemical splash goggles.
-
Lab Coat: A lab coat is mandatory to prevent skin contact.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1]
Waste Segregation and Collection
Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal. Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[3][4][5]
Procedure:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for halogenated organic compounds. The container should be in good condition, compatible with chlorinated hydrocarbons, and have a secure, tight-fitting lid.[4]
-
Labeling: The container must be labeled "Halogenated Organic Waste" and should list all chemical constituents, including "this compound."[4] Do not use abbreviations or chemical formulas.
-
Collection: Collect all waste containing this compound, including contaminated solvents and disposable materials (e.g., pipette tips, absorbent pads), in this designated container.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[4] Store the container in a well-ventilated, cool, and dry area, away from sources of ignition and incompatible materials such as strong oxidizing agents and bases.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Procedure for Small Spills:
-
Evacuate and Ventilate: If safe to do so, restrict access to the spill area and ensure adequate ventilation, preferably within a chemical fume hood.
-
Absorb: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain and absorb the spill.
-
Collect: Carefully collect the absorbent material and place it in the designated halogenated organic waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
Disposal Protocol
As a chlorinated hydrocarbon, this compound is considered hazardous waste and must not be disposed of down the drain.[6] The ultimate disposal method will be determined by local, state, and federal regulations and is typically managed by a licensed hazardous waste disposal company.
Step-by-Step Disposal Workflow:
-
Waste Accumulation: Collect this compound waste in a properly labeled and sealed halogenated organic waste container.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and compliant with institutional and regulatory standards.
-
Disposal Request: When the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS office or a contracted waste management provider.
-
Professional Disposal: The licensed waste disposal company will transport the waste for appropriate treatment, which for halogenated organic compounds is typically high-temperature incineration.[3]
Quantitative Data Summary
The following table summarizes key data for 3-(chloromethyl)heptane (B86058), which is structurally analogous to this compound.
| Property | Value |
| Molecular Formula | C₈H₁₇Cl |
| Molecular Weight | 148.67 g/mol [7] |
| Flash Point | 60 °C (140 °F)[1] |
| GHS Hazard Class | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause an allergic skin reaction, Very toxic to aquatic life with long lasting effects.[2][8] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. fishersci.com [fishersci.com]
- 7. 2-Ethylhexyl chloride | C8H17Cl | CID 31240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemical-label.com [chemical-label.com]
Essential Safety and Operational Guide for 1-Chloro-4-ethylhexane
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-Chloro-4-ethylhexane. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles, especially when there is a risk of splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them immediately upon contamination. For extended handling, consider double-gloving.[3][4] |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of a flame-resistant material should be worn and fully buttoned to provide a barrier against splashes and potential ignition sources.[4] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][3] |
Operational Plan: Step-by-Step Handling
Adherence to a strict operational workflow is essential for the safe handling of this compound.
1. Preparation and Inspection:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Inspect all PPE for integrity before donning.
-
Confirm that an emergency eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Chemical Handling:
-
Conduct all weighing and transferring of the chemical within the fume hood to avoid the inhalation of vapors.[6]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1][7]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat and ignition sources.[2][7]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen.[1] Call a poison center or doctor if you feel unwell.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: All materials contaminated with this compound, including empty containers, gloves, and absorbent materials, should be treated as hazardous waste.
-
Halogenated Organic Waste:
-
Collect liquid waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Do not dispose of this chemical down the drain.[8]
-
-
Contaminated Consumables:
-
Place all contaminated solid waste, such as gloves, wipes, and pipette tips, into a sealed and clearly labeled hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, following all local, regional, and national regulations.[7]
-
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
